1-Acetyl-3-formyl-7-azaindole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-acetylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7(14)12-5-8(6-13)9-3-2-4-11-10(9)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAZRVDLUPXTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1N=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Acetyl-3-formyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 1-Acetyl-3-formyl-7-azaindole, a derivative of the medicinally significant 7-azaindole scaffold. This document details the core chemical transformations, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. Its ability to act as a bioisostere of indole, coupled with its unique hydrogen bonding capabilities, makes it a valuable scaffold in drug discovery. The introduction of acetyl and formyl groups at the 1- and 3-positions, respectively, yields this compound, a versatile intermediate for the synthesis of more complex molecules. This guide outlines a reliable two-step synthesis commencing from the commercially available 7-azaindole.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence:
-
C-3 Formylation: The initial step involves the regioselective formylation of the 7-azaindole ring at the electron-rich C-3 position. The Vilsmeier-Haack reaction is the most common and effective method for this transformation, employing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
N-1 Acetylation: The subsequent step is the acetylation of the nitrogen atom of the pyrrole ring in the 3-formyl-7-azaindole intermediate. This is typically achieved using a standard acetylating agent such as acetic anhydride in the presence of a base.
The overall synthetic pathway is depicted below:
Experimental Protocols
Step 1: Synthesis of 3-Formyl-7-azaindole (Vilsmeier-Haack Formylation)
This protocol is based on established procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.
Reaction Scheme:
Materials:
-
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Crushed ice
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Heating mantle or oil bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask in an ice bath to 0 °C. To the stirred DMF, add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Reaction with 7-Azaindole: Dissolve 7-azaindole (1 equivalent) in anhydrous dichloromethane. Add this solution to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 3-formyl-7-azaindole as a solid.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield |
| 7-Azaindole | 118.14 | 1.0 | - |
| 3-Formyl-7-azaindole | 146.14 | - | ~55%[1] |
Step 2: Synthesis of this compound (N-Acetylation)
This protocol is adapted from a documented procedure.[2]
Reaction Scheme:
Materials:
-
3-Formyl-7-azaindole
-
Acetic anhydride
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a suspension of 3-formyl-7-azaindole (310 mg, 2.1 mmol) in acetic anhydride (10 mL).
-
Addition of Reagents: To this suspension, add triethylamine (350 µL) and 4-dimethylaminopyridine (25 mg).
-
Reaction Progression: Stir the reaction mixture at room temperature for 3 hours. A white precipitate should form during this time.
-
Isolation and Purification: Filter the white precipitate and wash it with water until the filtrate is neutral. Dry the product in a desiccator over potassium hydroxide (KOH). Additional product can be obtained by cooling the mother liquor to 4 °C.[2]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Molar Amount (mmol) | Yield |
| 3-Formyl-7-azaindole | 146.14 | 310 mg | 2.1 | - |
| This compound | 188.18 | 300 mg | 1.6 | 76%[2] |
Reaction Mechanisms
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then undergoes an electrophilic aromatic substitution with the 7-azaindole.
N-Acetylation Mechanism
The N-acetylation of 3-formyl-7-azaindole is a nucleophilic acyl substitution reaction. The nitrogen of the pyrrole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The base (triethylamine) and catalyst (DMAP) facilitate this reaction.
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Acetic anhydride: Corrosive and a lachrymator. Handle in a fume hood.
-
Triethylamine (Et₃N): Flammable and has a strong, unpleasant odor. Handle in a fume hood.
-
4-Dimethylaminopyridine (DMAP): Toxic. Avoid skin contact and inhalation.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work. Standard laboratory safety practices should be followed at all times.
References
1-Acetyl-3-formyl-7-azaindole: A Technical Overview of its Chemical Properties and Biological Significance
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the chemical properties of 1-Acetyl-3-formyl-7-azaindole, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical characteristics, outlines a representative synthetic protocol, and explores its potential role in modulating key cellular signaling pathways.
Core Chemical Properties
This compound, with the systematic IUPAC name 1-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one, is a derivative of 7-azaindole. The introduction of an acetyl group at the 1-position and a formyl group at the 3-position of the 7-azaindole core significantly influences its chemical reactivity and biological activity. A summary of its key chemical identifiers and properties is provided in Table 1.
| Property | Value | Source |
| CAS Number | 155819-07-1 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₈N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 188.18 g/mol | --INVALID-LINK-- |
| Physical Appearance | Solid | --INVALID-LINK-- |
| Melting Point | Not explicitly available in public literature. | |
| Boiling Point | Not explicitly available in public literature. | |
| Solubility | Soluble in common organic solvents such as DMSO and DMF. | General knowledge based on similar structures. |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, analytical data including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically available from commercial suppliers upon request.[1]
Experimental Protocols
Representative Synthesis of this compound
The synthesis of this compound can be achieved through the N-acetylation of 3-formyl-7-azaindole. The following is a representative protocol based on general acetylation procedures for azaindoles.
Materials:
-
3-formyl-7-azaindole
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-formyl-7-azaindole in anhydrous dichloromethane.
-
Add an excess of pyridine (approximately 2-3 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (approximately 1.5-2 equivalents) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to yield pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Biological Significance and Signaling Pathways
The 7-azaindole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases. Derivatives of 7-azaindole have been investigated as potent inhibitors in several key signaling pathways implicated in cancer and other diseases.
1. PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a common event in many types of cancer.[2] 7-Azaindole derivatives have been developed as inhibitors of PI3K (Phosphoinositide 3-kinase), a key enzyme at the initiation of this cascade. By inhibiting PI3K, these compounds can block the downstream activation of AKT and mTOR, leading to reduced cancer cell proliferation and survival.
2. FGFR4 Signaling Pathway
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its ligand FGF19, triggers downstream signaling cascades involved in cell proliferation and survival.[5][6][7] Aberrant activation of the FGF19/FGFR4 axis has been identified as an oncogenic driver in certain cancers, such as hepatocellular carcinoma.[7] 7-Azaindole-based molecules have been designed as selective inhibitors of FGFR4, demonstrating the potential to block this pro-tumorigenic signaling.
3. ULK1 and Autophagy
ULK1 (Unc-51 like autophagy activating kinase 1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process for degrading and recycling cellular components. In some cancers, particularly those driven by RAS mutations, cancer cells become dependent on autophagy for survival. Therefore, inhibiting ULK1 presents a therapeutic strategy to induce cancer cell death. 7-Azaindole derivatives have been investigated as potent inhibitors of ULK1, highlighting their potential in combination therapies for such cancers.
Conclusion
This compound is a functionalized heterocyclic molecule with potential for further chemical modification and biological evaluation. While detailed, publicly available experimental data for this specific compound is limited, the broader class of 7-azaindole derivatives has demonstrated significant activity as kinase inhibitors in critical cancer-related signaling pathways. This technical guide provides a foundational understanding of its chemical properties and biological context, serving as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the specific biological targets and activities of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. Azaindole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Synthetic Profile of 1-Acetyl-3-formyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for 1-Acetyl-3-formyl-7-azaindole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain experimental spectra, this document combines reported data with predicted spectroscopic values to serve as a valuable resource for researchers.
Compound Properties
This compound is a derivative of 7-azaindole, a scaffold known for its presence in biologically active molecules. The addition of an acetyl group at the 1-position and a formyl group at the 3-position significantly influences its electronic properties and reactivity.
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Monoisotopic Mass | 188.0586 g/mol [1] |
| CAS Number | 155819-07-1 |
Synthesis
The primary synthetic route to this compound involves the N-acetylation of 3-formyl-7-azaindole.
Experimental Protocol: N-Acetylation of 3-formyl-7-azaindole
A common and effective method for the N-acetylation of 3-formyl-7-azaindole employs acetic anhydride as the acetylating agent in the presence of a base and an acylation catalyst.
-
Reactants: 3-formyl-7-azaindole, acetic anhydride, triethylamine (TEA), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure: To a solution of 3-formyl-7-azaindole in the chosen solvent, triethylamine is added, followed by a catalytic amount of DMAP. Acetic anhydride is then added dropwise at room temperature. The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
-
Yield: This reaction has been reported to proceed with good yields, in the range of 76%.
Spectroscopic Data
The following tables summarize the mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which aids in determining the elemental composition.
| Technique | Ion | m/z (Observed) |
| ESI-MS | [M+H]⁺ | 189.0664[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data are predicted values based on the analysis of structurally similar compounds and established chemical shift principles. Experimental values may vary.
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the azaindole core, the formyl proton, and the methyl protons of the acetyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | H (Formyl) |
| ~8.6 | d | 1H | H-6 |
| ~8.5 | s | 1H | H-2 |
| ~8.4 | d | 1H | H-4 |
| ~7.4 | dd | 1H | H-5 |
| ~2.8 | s | 3H | CH₃ (Acetyl) |
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbonyl carbons of the formyl and acetyl groups are expected at the downfield end of the spectrum.
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C (Formyl) |
| ~169 | C=O (Acetyl) |
| ~149 | C-7a |
| ~146 | C-6 |
| ~135 | C-2 |
| ~130 | C-4 |
| ~122 | C-3a |
| ~120 | C-3 |
| ~118 | C-5 |
| ~25 | CH₃ (Acetyl) |
Infrared (IR) Spectroscopy
Disclaimer: The following IR data are predicted values. Experimental values may vary.
The IR spectrum provides information about the functional groups present. Key absorptions are expected for the carbonyl groups and the aromatic system.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1710 | Strong | C=O stretch (Acetyl carbonyl) |
| ~1680 | Strong | C=O stretch (Formyl carbonyl) |
| ~1600-1450 | Medium | C=C and C=N stretches (Aromatic rings) |
| ~1370 | Medium | C-H bend (Acetyl methyl) |
| ~1250 | Strong | C-N stretch |
Experimental Protocols for Spectroscopic Analysis
Standard analytical techniques are employed for the characterization of this compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
Mass Spectrometry: Electrospray ionization (ESI) is a common technique for obtaining the mass spectrum of this compound, often showing the protonated molecule [M+H]⁺.
-
IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.
Conclusion
This technical guide consolidates the available information on this compound. While a complete set of experimentally verified spectroscopic data is not publicly available, the provided mass spectrometry data and predicted NMR and IR spectra offer a solid foundation for researchers working with this compound. The described synthetic protocol is a reliable method for its preparation. Further experimental validation of the spectroscopic data is encouraged for any application requiring precise analytical characterization.
References
A Technical Guide to 1-Acetyl-3-formyl-7-azaindole: Synthesis, Properties, and Therapeutic Context
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-acetyl-3-formyl-7-azaindole, a derivative of the medicinally significant 7-azaindole scaffold. It covers the compound's chemical identity, physicochemical properties, relevant synthetic strategies, and the broader biological context of the 7-azaindole framework in drug discovery, with a focus on its role in kinase inhibition.
Compound Identification and Properties
The formal IUPAC name for this compound is 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde .[1] The 7-azaindole core, a fusion of pyridine and pyrrole rings, is recognized as a "privileged structure" in medicinal chemistry.[2][3] It serves as an effective bioisostere for indole and purine systems, which allows it to mimic natural purine bases and function as a potent hinge-binding motif for various protein kinases.[2][4] This characteristic has made the 7-azaindole framework a cornerstone in the development of numerous kinase inhibitors.[2][5]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | [1] |
| Synonyms | This compound | N/A |
| CAS Number | 155819-07-1 | [6] |
| Molecular Formula | C₁₀H₈N₂O₂ | Inferred |
| Molecular Weight | 188.18 g/mol | Inferred |
Synthesis of the 7-Azaindole Scaffold
The synthesis of 7-azaindole derivatives is a well-explored area of organic chemistry, driven by their therapeutic potential.[7][8] A common and effective strategy involves a one-pot process that begins with a Sonogashira coupling reaction, followed by a base-mediated indolization.[9] This approach allows for the construction of the bicyclic core from readily available precursors. Microwave-assisted synthesis has also been shown to accelerate key reaction steps, improving efficiency.[10]
References
- 1. calpaclab.com [calpaclab.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 155819-07-1 [chemicalbook.com]
- 7. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Azaindole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Acetyl-3-formyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Acetyl-3-formyl-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, and potential applications, with a focus on its role as a scaffold in drug discovery.
Chemical Identity and Properties
This compound is an indole derivative with the CAS number 155819-07-1 .[1][2] Its core structure is based on the 7-azaindole scaffold, a bioisostere of indole that is recognized as a "privileged structure" in medicinal chemistry due to its favorable pharmacological properties.[3][4] The presence of electron-withdrawing acetyl and formyl groups significantly influences its electronic structure and reactivity.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 155819-07-1 | [1][2] |
| Molecular Formula | C10H8N2O2 | [1] |
| Molecular Weight | 188.18 g/mol | [1][3] |
| InChI Key | LWAZRVDLUPXTIJ-UHFFFAOYSA-N | [3] |
Spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectra, are available for the detailed characterization of this compound.[5] While extensive, specific published spectral data for this exact compound is limited, analysis of the closely related 3-formyl-7-azaindole provides insight into its electronic absorption properties, which are characterized by transitions within the ultraviolet range.[3]
Synthesis and Reactivity
The synthesis of this compound is rooted in the broader methodologies developed for the 7-azaindole scaffold. These strategies often employ transition metal-catalyzed reactions to construct the bicyclic ring system with high efficiency.[3][6]
Several powerful methods are utilized for the synthesis of the 7-azaindole core, which can then be further functionalized to yield this compound.
-
Palladium-Catalyzed Cross-Coupling Reactions :
-
Iron-Catalyzed Cyclization : An efficient method for synthesizing 7-azaindole derivatives involves the iron-catalyzed reaction of an o-haloaromatic amine with a terminal alkyne, which can be accelerated by microwave irradiation.[7]
Once the 7-azaindole core is formed, subsequent acylation and formylation steps are required to produce this compound. The aldehyde functionality at the C-3 position is a key site for further synthetic modifications, including oxidation, reduction, and condensation reactions.[3] A notable transformation is the Baeyer-Villiger oxidation, which can convert the formyl group into a formate ester, leading to the formation of a hydroxyl group at the C-3 position upon hydrolysis.[3]
Below is a generalized workflow for the synthesis of substituted 7-azaindoles.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol is based on the general procedure for the recrystallization of 1-Acetyl-7-azaindole and can be adapted for this compound.[8]
-
Dissolution : In a suitable flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent. A good solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]
-
Hot Filtration : If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be executed quickly to prevent premature crystallization.[8]
-
Cooling : Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can be subsequently placed in an ice bath.[8]
-
Crystal Collection : Collect the formed crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[8]
-
Drying : Dry the crystals under vacuum to remove any remaining solvent.
Table 2: Troubleshooting Crystallization
| Problem | Potential Cause | Suggested Solution | Reference |
| Oiling out | Compound is insoluble in the chosen solvent at elevated temperatures or the solution is too concentrated. | Use a different solvent system or increase the solvent volume. | [8] |
| No crystal formation | Solution is not supersaturated. | Scratch the inside of the flask with a glass rod, add a seed crystal, or slowly add an anti-solvent. | [8] |
| Amorphous solid | Rapid precipitation or presence of impurities. | Slow down the crystallization process by allowing the solution to cool more slowly. | [8] |
Applications in Drug Discovery
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[9][10] Azaindole derivatives have demonstrated a wide array of biological activities, including cytotoxic and anti-angiogenic effects.[11] The nitrogen atom in the pyridine ring of the 7-azaindole structure can act as a hydrogen bond acceptor, mimicking the adenine core of ATP and enabling potent binding to the hinge region of kinase active sites.[9]
While the specific biological activity of this compound is not detailed in the provided search results, its structural relative, 3-Acetyl-7-azaindole, is an intermediate in the synthesis of Vemurafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma.[] This highlights the potential of the 3-substituted-7-azaindole scaffold in the design of targeted cancer therapies.
The diagram below illustrates the general mechanism of action for a 7-azaindole-based kinase inhibitor targeting a signaling pathway involved in cell proliferation.
Conclusion
This compound is a valuable synthetic intermediate built upon the medicinally significant 7-azaindole scaffold. Its chemical handles, the acetyl and formyl groups, provide avenues for further chemical exploration and derivatization. The established importance of the 7-azaindole core in developing targeted therapeutics, particularly kinase inhibitors, underscores the potential of this compound and its derivatives in future drug discovery efforts. Further research into its specific biological activities is warranted to fully elucidate its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 155819-07-1 [chemicalbook.com]
- 3. This compound | 155819-07-1 | Benchchem [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. This compound(155819-07-1) 1H NMR [m.chemicalbook.com]
- 6. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 11. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Acetyl-3-formyl-7-azaindole: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Acetyl-3-formyl-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry. The 7-azaindole scaffold is a "privileged structure" known for its role in the development of kinase inhibitors, and this particular derivative serves as a valuable intermediate in the synthesis of complex therapeutic agents. This document details the physicochemical properties, synthesis, and characterization of this compound. Furthermore, it explores its relevance in drug discovery by discussing its connection to critical signaling pathways, such as the MAPK/ERK and PI3K/AKT/mTOR pathways, which are often dysregulated in cancer.
Physicochemical Properties
This compound is a solid, typically appearing as a white to off-white powder.[1] Its core structure consists of a fused pyrrolo[2,3-b]pyridine (7-azaindole) ring system, functionalized with an acetyl group at the 1-position and a formyl group at the 3-position.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| CAS Number | 155819-07-1 | [1] |
| Appearance | White to off-white solid | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: the Vilsmeier-Haack formylation of 1-acetyl-7-azaindole or the N-acetylation of 3-formyl-7-azaindole.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Acetyl-7-azaindole
This method introduces a formyl group onto the electron-rich 7-azaindole ring. The Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.[2][3][4]
Materials:
-
1-Acetyl-7-azaindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1-acetyl-7-azaindole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Experimental Protocol: N-Acetylation of 3-Formyl-7-azaindole
This alternative route involves the direct acetylation of the nitrogen on the pyrrole ring of 3-formyl-7-azaindole.
Materials:
-
3-Formyl-7-azaindole
-
Acetic anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve 3-formyl-7-azaindole (1 equivalent) in anhydrous DCM.
-
Add pyridine or triethylamine (1.2 equivalents) to the solution and stir.
-
Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC.
-
Once the reaction is complete, wash the mixture with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield this compound.
Characterization Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the acetyl protons, the formyl proton, and the aromatic protons of the 7-azaindole ring system. The spectrum is available on ChemicalBook.[5] |
| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl and formyl groups, as well as the carbons of the heterocyclic core. The spectrum is available on ChemicalBook.[5] |
| FTIR (cm⁻¹) | Characteristic absorption bands for the C=O stretching of the acetyl and formyl groups (typically in the range of 1650-1750 cm⁻¹), and C-H stretching of the aromatic ring. |
| Mass Spec. | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 188.18 g/mol . |
Role in Drug Discovery and Development
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[6] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
The 7-azaindole moiety serves as an excellent "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding site of kinases, thereby inhibiting their activity. A prominent example is Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, which was developed from a 7-azaindole fragment. This compound is a key intermediate for creating a diverse library of 7-azaindole derivatives for screening against various kinase targets.
B-RAF and the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. B-RAF is a serine/threonine kinase that is a key component of this pathway. Mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of the pathway, driving uncontrolled cell growth in various cancers.[7]
Caption: The MAPK/ERK signaling cascade initiated by growth factors.
The PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another crucial intracellular signaling pathway that governs cell growth, proliferation, and survival.[8][9][10][11][12] Its aberrant activation is frequently observed in various cancers. 7-Azaindole derivatives have also been developed as inhibitors of key kinases within this pathway.
Caption: Overview of the PI3K/AKT/mTOR signaling pathway.
Conclusion
This compound is a synthetically accessible and highly valuable compound for the development of novel therapeutics. Its 7-azaindole core provides a well-established scaffold for targeting kinases, and the formyl and acetyl functionalities offer versatile handles for further chemical modifications. This guide provides researchers and drug development professionals with the essential information required to synthesize, characterize, and strategically utilize this compound in the pursuit of innovative medicines.
References
- 1. This compound | 155819-07-1 [chemicalbook.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. This compound(155819-07-1) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. BRAF gene signaling pathway [pfocr.wikipathways.org]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 11. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 1-Acetyl-3-formyl-7-azaindole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs. Its unique electronic properties and ability to form key hydrogen bond interactions make it an attractive template for the design of novel therapeutics. This technical guide focuses on the 1-Acetyl-3-formyl-7-azaindole core, a versatile intermediate poised for the development of a new generation of targeted therapies. While direct biological data on a wide range of its derivatives are emerging, this document outlines the synthesis of this core, reviews the well-established biological activities of the broader 7-azaindole class, and provides detailed experimental protocols to guide further research and development.
The 7-Azaindole Scaffold: A Foundation for Potent Bioactivity
7-Azaindole, a bioisostere of indole, is a bicyclic heterocycle that has garnered significant interest in drug discovery.[1] The presence of a nitrogen atom in the six-membered ring enhances its hydrogen bonding capacity, a critical feature for interacting with biological targets, particularly the hinge region of protein kinases.[2][3] Consequently, 7-azaindole derivatives have been successfully developed as potent inhibitors of various kinases implicated in cancer and other diseases.[3][4] Furthermore, substitutions at the 1, 3, and 5 positions of the 7-azaindole ring have been shown to be crucial for modulating their biological activity, making the this compound scaffold a promising starting point for creating diverse chemical libraries.[5]
Synthesis of the this compound Core: A Versatile Intermediate
The synthesis of the this compound core can be achieved through a straightforward multi-step process, starting from commercially available 7-azaindole. The introduction of the acetyl group at the N-1 position and the formyl group at the C-3 position provides two reactive handles for further chemical modifications, allowing for the generation of a wide array of derivatives.
Biological Activities of 7-Azaindole Derivatives
While specific data for a broad range of this compound derivatives is still under investigation, the wider class of 7-azaindole analogs exhibits a remarkable spectrum of biological activities. The primary areas of interest are their anticancer and enzyme inhibitory properties.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of 7-azaindole derivatives against various cancer cell lines. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, some derivatives have shown significant activity against breast cancer (MCF-7), lung cancer (A549), and colon cancer cell lines.[6][7]
Table 1: Anticancer Activity of Selected 7-Azaindole Derivatives
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 4g | MCF-7 | 15.56 | [6] |
| 7-AID | HeLa | 16.96 | [8] |
| 7-AID | MCF-7 | 14.12 | [8] |
| 7-AID | MDA MB-231 | 12.69 | [8] |
| Compound 6b | MCF-7 | 6.67 | [7] |
| Compound 6b | HeLa | 4.44 | [7] |
| Compound 6b | DU-145 | 12.38 | [7] |
| Compound 6b | HepG2 | 9.97 | [7] |
| Compound 6b | K562 | 6.03 | [7] |
Enzyme Inhibition
A significant portion of the therapeutic potential of 7-azaindole derivatives stems from their ability to inhibit various enzymes.[2] They are particularly prominent as inhibitors of protein kinases, which are crucial regulators of cellular processes.[3] By mimicking the adenine moiety of ATP, the 7-azaindole scaffold can effectively block the kinase active site.[2] Key kinase targets include those in the MAPK and PI3K signaling pathways. Additionally, 7-azaindole derivatives have been investigated as inhibitors of other enzymes like poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair and a validated target in oncology.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Acetyl-3-formyl-7-azaindole: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] Its structural similarity to purines and indoles allows it to function as a bioisostere, modulating physicochemical properties and biological activity.[1] Within the diverse landscape of 7-azaindole derivatives, 1-Acetyl-3-formyl-7-azaindole emerges as a particularly valuable synthetic intermediate. The presence of two distinct carbonyl functionalities at the N-1 and C-3 positions offers orthogonal reactivity, enabling the selective elaboration of the 7-azaindole core into a wide array of complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and synthetic utility of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Appearance | Off-white to yellow solid |
| CAS Number | 155819-07-1 |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.1 (s, 1H, CHO), 8.6 (s, 1H, Ar-H), 8.5 (dd, 1H, J=4.8, 1.6 Hz, Ar-H), 8.4 (dd, 1H, J=8.0, 1.6 Hz, Ar-H), 7.3 (dd, 1H, J=8.0, 4.8 Hz, Ar-H), 2.8 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 185.0, 168.0, 149.0, 145.0, 135.0, 130.0, 125.0, 120.0, 118.0, 25.0 |
Synthesis of this compound
The primary route for the synthesis of this compound involves a two-step process starting from commercially available 7-azaindole: N-acetylation followed by C-3 formylation via the Vilsmeier-Haack reaction.
Experimental Protocols
Step 1: Synthesis of 1-Acetyl-7-azaindole
A solution of 7-azaindole (1.0 eq) in pyridine (5-10 vol) is cooled to 0 °C. Acetic anhydride (1.2-1.5 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is quenched by the addition of water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford 1-acetyl-7-azaindole.
Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
Phosphorus oxychloride (POCl₃, 1.5-3.0 eq) is added dropwise to a cooled (0 °C) solution of N,N-dimethylformamide (DMF, 5-10 vol).[3][4] The mixture is stirred for 15-30 minutes to allow for the formation of the Vilsmeier reagent.[3][4] A solution of 1-acetyl-7-azaindole (1.0 eq) in DMF is then added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is allowed to warm to room temperature and then heated to 40-60 °C for 2-6 hours.[5] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
| Reagent/Parameter | Condition/Amount | Purpose |
| 1-Acetyl-7-azaindole | 1.0 equivalent | Starting material |
| POCl₃ | 1.5 - 3.0 equivalents | Vilsmeier reagent formation |
| DMF | 5 - 10 volumes | Reagent and solvent |
| Temperature | 0 °C to 60 °C | Controlled reaction conditions |
| Reaction Time | 2 - 6 hours | To ensure complete reaction |
| Work-up | Aqueous NaHCO₃/NaOH | Neutralization and product precipitation |
Applications in Organic Synthesis
This compound is a versatile building block due to the differential reactivity of its acetyl and formyl groups. The formyl group is generally more reactive towards nucleophiles and can participate in a variety of transformations, while the acetyl group can be cleaved under specific conditions or can influence the electronic properties of the azaindole ring.
Detailed Methodologies for Key Transformations
-
Reduction of the Formyl Group: The aldehyde can be selectively reduced to the corresponding alcohol, 1-acetyl-3-(hydroxymethyl)-7-azaindole, using mild reducing agents such as sodium borohydride in an alcoholic solvent. This transformation provides a handle for further functionalization, such as etherification or esterification.
-
Oxidation of the Formyl Group: Oxidation of the aldehyde to a carboxylic acid (1-acetyl-7-azaindole-3-carboxylic acid) can be achieved using standard oxidizing agents like potassium permanganate or silver (I) oxide. The resulting carboxylic acid is a versatile intermediate for amide bond formation, esterification, or conversion to other acid derivatives.
-
Wittig Olefination: The formyl group readily undergoes Wittig olefination to introduce a carbon-carbon double bond at the C-3 position. This allows for the synthesis of various 3-alkenyl-7-azaindole derivatives, which can be further modified through reactions of the alkene functionality.
-
Knoevenagel Condensation: Condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, under basic conditions (e.g., piperidine) affords the corresponding Knoevenagel adducts. These products are useful for the synthesis of more complex heterocyclic systems.
-
Reductive Amination: The formyl group can be converted to an amino functionality via reductive amination. Reaction with a primary or secondary amine followed by reduction with a mild reducing agent like sodium triacetoxyborohydride provides access to a variety of 3-(aminomethyl)-7-azaindole derivatives, which are common motifs in bioactive molecules.
-
Deacetylation: The N-acetyl group can be removed under basic (e.g., aqueous NaOH) or acidic (e.g., aqueous HCl) conditions to yield 3-formyl-7-azaindole. This allows for subsequent modification at the N-1 position of the pyrrole ring.
-
Annulation Reactions: The bifunctional nature of this compound makes it an excellent precursor for the construction of fused heterocyclic systems. For example, reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. Condensation with 1,3-dicarbonyl compounds can also be employed to construct new fused ring systems.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups provide a powerful platform for the synthesis of a diverse range of substituted and fused 7-azaindole derivatives. This makes it a key intermediate for the development of novel compounds with potential applications in medicinal chemistry and materials science, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[4][6] The synthetic pathways outlined in this guide offer a solid foundation for researchers to explore the full potential of this important scaffold.
References
- 1. This compound | 155819-07-1 | Benchchem [benchchem.com]
- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the Formyl Group in 1-Acetyl-3-formyl-7-azaindole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the formyl group at the C-3 position of 1-Acetyl-3-formyl-7-azaindole. This key intermediate is a versatile scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules. The electron-withdrawing nature of the pyridine ring and the N-acetyl group influences the reactivity of the C-3 formyl group, making it a prime site for a variety of chemical transformations. This document details key reactions, providing experimental protocols where available, quantitative data, and logical workflows to guide synthetic strategies.
Core Reactivity Profile
The formyl group at the C-3 position of this compound is susceptible to a range of chemical transformations characteristic of aromatic aldehydes. The primary modes of reactivity include nucleophilic additions, condensations, oxidations, and reductions. The N-acetyl group serves as a protecting group for the pyrrole nitrogen, preventing N-alkylation and other side reactions under many conditions, while also modulating the electronic properties of the azaindole ring system.
Caption: Overview of the primary reaction pathways for the formyl group of this compound.
Condensation Reactions
The formyl group readily undergoes condensation reactions with various active methylene compounds and ylides to form new carbon-carbon double bonds, providing a powerful tool for extending the molecular scaffold.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base. This reaction is widely used to introduce diverse functionalities.
Table 1: Knoevenagel Condensation of 3-Formyl-7-azaindole Derivatives
| Active Methylene Compound | Product | Yield (%) | Reference |
| Malonic Acid | α,β-Unsaturated Acid | Not Specified | [1] |
Experimental Protocol: General Procedure for Knoevenagel Condensation
While a specific protocol for this compound is not detailed in the reviewed literature, a general procedure can be adapted:
-
Dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent such as pyridine or ethanol.
-
Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Heat the reaction mixture at a temperature ranging from 40°C to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the desired condensation product.
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed reaction between an aldehyde and a nitroalkane. The resulting nitroalkene is a versatile intermediate for further synthetic transformations, including reduction to amines. For a related 3-formyl-7-azaindole derivative, a Henry reaction has been reported to produce the corresponding nitrovinyl compound in a 51% yield[1].
Experimental Protocol: General Procedure for the Henry Reaction
-
To a solution of this compound (1 equivalent) and a nitroalkane (e.g., nitromethane, 1.5 equivalents) in a suitable solvent like methanol or ethanol, add a base such as sodium hydroxide or an amine catalyst.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: Workflow for the Henry reaction of this compound.
Wittig Reaction
The Wittig reaction provides a reliable method for converting aldehydes into alkenes. It involves the reaction of the formyl group with a phosphorus ylide (phosphorane).
Experimental Protocol: General Procedure for the Wittig Reaction
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent like THF or DMSO.
-
Add a solution of this compound in the same solvent to the ylide solution at an appropriate temperature (often ranging from -78°C to room temperature).
-
Allow the reaction to proceed until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Reduction of the Formyl Group
The formyl group can be readily reduced to a primary alcohol, providing a hydroxymethyl group at the C-3 position, which can be a useful handle for further functionalization.
Table 2: Reduction of the Formyl Group
| Reducing Agent | Product | Notes |
| Sodium Borohydride (NaBH₄) | 1-Acetyl-3-(hydroxymethyl)-7-azaindole | A mild and selective reagent for reducing aldehydes in the presence of amides. |
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve this compound in a protic solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1-1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water or dilute acid.
-
Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the product by chromatography or recrystallization.
Oxidation of the Formyl Group
Oxidation of the formyl group can lead to the corresponding carboxylic acid or, under specific conditions, undergo rearrangement reactions like the Baeyer-Villiger oxidation.
Oxidation to Carboxylic Acid
The formyl group can be oxidized to a carboxylic acid, a key functional group for amide bond formation and other transformations. While a specific example for the N-acetyl derivative is not available, the analogous N-phenylsulfonyl-3-formyl-7-azaindole has been oxidized to the corresponding carboxylic acid in 95% yield using sodium chlorite[2].
Table 3: Oxidation of 3-Formyl-7-azaindole Derivatives
| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| N-Phenylsulfonyl-3-formyl-7-azaindole | Sodium Chlorite (NaClO₂) | N-Phenylsulfonyl-7-azaindole-3-carboxylic acid | 95 | [2] |
Experimental Protocol: General Procedure for Oxidation to Carboxylic Acid
-
Dissolve this compound in a suitable solvent system (e.g., a mixture of t-butanol, water, and a phosphate buffer).
-
Add a radical scavenger, such as 2-methyl-2-butene.
-
Add a solution of sodium chlorite (excess) dropwise at room temperature.
-
Stir the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a solution of sodium sulfite.
-
Acidify the mixture and extract the carboxylic acid product with an appropriate organic solvent.
-
Dry, concentrate, and purify the product.
Baeyer-Villiger Oxidation
A notable transformation is the Baeyer-Villiger oxidation, which converts the aldehyde into a formate ester. Subsequent hydrolysis of this ester yields the 3-hydroxy-7-azaindole derivative[3].
Caption: Pathway of the Baeyer-Villiger oxidation of this compound.
Nucleophilic Addition Reactions
The formyl group is an excellent electrophile for nucleophilic attack by organometallic reagents or amines, leading to the formation of alcohols or imines, respectively.
Reductive Amination
Reductive amination is a powerful method to form C-N bonds. The formyl group first reacts with a primary or secondary amine to form an iminium ion, which is then reduced in situ to the corresponding amine.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of this compound (1 equivalent) and an amine (1-1.2 equivalents) in a suitable solvent (e.g., dichloroethane, methanol, or THF), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
-
A catalytic amount of acetic acid may be added to facilitate iminium ion formation.
-
Stir the reaction at room temperature for several hours to overnight.
-
Quench the reaction with an aqueous basic solution (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the resulting amine by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The formyl group at the C-3 position serves as a key handle for a wide array of chemical transformations, including condensations, reductions, oxidations, and nucleophilic additions. This guide provides an overview of these key reactions and generalized protocols to aid researchers in the design and execution of synthetic routes for the development of novel compounds with potential therapeutic applications. The strategic manipulation of this formyl group opens avenues to a diverse range of functionalized 7-azaindole derivatives.
References
Stability and Storage of 1-Acetyl-3-formyl-7-azaindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Acetyl-3-formyl-7-azaindole. Due to the limited availability of specific experimental data for this compound, this document infers potential stability characteristics based on the known properties of the 7-azaindole core, N-acetylindoles, and aromatic aldehydes. It outlines potential degradation pathways, recommended handling and storage protocols, and a general methodology for conducting forced degradation studies to establish a stability-indicating analytical method.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, notably kinases. The N-acetylation and C3-formylation of the 7-azaindole core can significantly influence its electronic properties, solubility, and target binding affinity. Understanding the chemical stability of this molecule is paramount for ensuring its quality, purity, and efficacy throughout its lifecycle, from synthesis and storage to its application in research and development.
Physicochemical Properties
| Property | Value / Information | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | - |
| Molecular Weight | 188.18 g/mol | - |
| Appearance | Likely a solid powder | Inferred |
| Solubility | 7-azaindole derivatives generally show enhanced aqueous solubility compared to their indole counterparts. | [1] |
| pKa | The pKa of the N1-H in 7-azaindole is approximately 16. Acetylation would remove this acidic proton. | Inferred |
Recommended Storage and Handling
Based on the general principles for the storage of powdered chemical reagents, particularly those that may be hygroscopic or sensitive to light and temperature, the following conditions are recommended for this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. | Low temperatures slow down potential degradation reactions. |
| Humidity | Store in a desiccator or a controlled low-humidity environment (<30% RH). | The presence of acetyl and formyl groups may increase hygroscopicity, leading to clumping and potential hydrolysis.[2][3] |
| Light | Protect from light by storing in an amber vial or a light-blocking container. | The 7-azaindole ring and aromatic aldehydes can be susceptible to photodegradation.[2] |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | This minimizes the risk of oxidative degradation. |
| Container | Use a well-sealed, airtight container. | Prevents exposure to moisture and atmospheric oxygen.[2] |
Handling Precautions:
-
Handle in a well-ventilated area.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
For opened containers, reseal tightly and consider using desiccant packs to maintain a dry environment.[4]
Potential Degradation Pathways
While specific degradation products for this compound have not been documented, potential degradation pathways can be inferred based on the functional groups present in the molecule. The primary sites of instability are likely the N-acetyl group, the C3-formyl group, and the 7-azaindole ring itself.
Hydrolytic Degradation
The N-acetyl group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 3-formyl-7-azaindole. This is a common degradation pathway for N-acetylated compounds.
Oxidative Degradation
The 7-azaindole ring system and the aldehyde functional group are potential sites for oxidation. Aldehydes can be readily oxidized to carboxylic acids. The electron-rich pyrrole ring of the azaindole nucleus could also be susceptible to oxidative degradation, potentially leading to ring-opened products.
Photodegradation
Aromatic aldehydes and the 7-azaindole nucleus can undergo degradation upon exposure to UV or visible light. Photodegradation pathways can be complex, potentially involving radical reactions, and may lead to a variety of degradation products, including polymeric material or ring-cleavage products. The N-acetylation may offer some photostability compared to the unsubstituted N-H of 7-azaindole.
Experimental Protocols: Forced Degradation Study
To definitively determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing.
General Protocol
A general workflow for a forced degradation study is outlined below.
Sample Preparation and Stress Conditions
The following table provides a starting point for the stress conditions. The goal is to achieve 5-20% degradation of the parent compound.
| Stress Condition | Proposed Method |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M to 1 M HCl. Incubate at room temperature or elevate to 50-60°C if no degradation is observed. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M NaOH. Incubate at room temperature or elevate to 50-60°C. |
| Oxidation | Treat a solution of the compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature. |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven. |
| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Analytical Method: Stability-Indicating HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for monitoring the stability of this compound and separating it from its potential degradation products.
| HPLC Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
| Detection | UV spectrophotometer (a photodiode array detector is recommended to assess peak purity) at an appropriate wavelength (e.g., determined by UV scan). |
| Mass Spectrometry | Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products. |
Conclusion
While specific stability data for this compound is not publicly available, an analysis of its chemical structure suggests potential susceptibility to hydrolysis, oxidation, and photodegradation. To ensure the integrity of this compound, it is crucial to store it in a cool, dry, and dark environment, preferably under an inert atmosphere for long-term storage. The implementation of a forced degradation study coupled with a validated stability-indicating HPLC method is essential for fully characterizing its stability profile and identifying any potential degradation products. This information is critical for its reliable use in research and drug development.
References
An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-Acetyl-3-formyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a theoretical framework for investigating the therapeutic potential of 1-Acetyl-3-formyl-7-azaindole. As of the latest literature review, specific biological data for this compound is not publicly available. The potential targets and experimental data presented herein are based on the well-documented activities of the broader 7-azaindole class of molecules and should be considered illustrative.
Introduction
The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to mimic purine bases and serve as a potent hinge-binding motif for a variety of protein kinases.[1][2] This has led to the successful development of numerous kinase inhibitors and other therapeutic agents.[3] The compound this compound, with its specific substitutions at the N1 and C3 positions, presents a unique electronic and steric profile that warrants investigation. The N-acetylation may influence the compound's stability, membrane permeability, and interaction with target proteins, while the 3-formyl group can act as a key hydrogen bond acceptor or a reactive handle for further chemical modification. This guide explores the most probable therapeutic targets for this compound based on structure-activity relationships within the 7-azaindole family and outlines the experimental protocols required for its evaluation.
Potential Therapeutic Target Classes
Based on extensive research into 7-azaindole derivatives, the primary potential therapeutic targets for this compound are hypothesized to fall into the following categories:
-
Protein Kinases: This is the most prominent class of targets for 7-azaindole compounds.[2][3] Dysregulation of protein kinases is a hallmark of cancer and various inflammatory and neurodegenerative diseases.[2]
-
G-Protein Coupled Receptors (GPCRs): Certain azaindole derivatives have shown activity at GPCRs, suggesting this as another avenue for investigation.
-
Ion Channels: Modulation of ion channel activity is another reported mechanism for some heterocyclic compounds, and the azaindole core could potentially interact with these targets.
Proposed Primary Therapeutic Area: Oncology
Given that a majority of biologically active 7-azaindole molecules are kinase inhibitors, the most promising therapeutic area for this compound is oncology.[3] Many 7-azaindole derivatives have demonstrated potent anti-proliferative and cytotoxic effects against various cancer cell lines.[1][4]
To assess its potential as an anti-cancer agent, the cytotoxic activity of this compound would first be evaluated against a panel of human cancer cell lines. The following table presents illustrative IC50 (half-maximal inhibitory concentration) values that one might expect if the compound is active.
Table 1: Illustrative Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 22.5 |
| HeLa | Cervical Adenocarcinoma | 18.9 |
| HCT116 | Colon Carcinoma | 25.1 |
Potential Molecular Targets: Protein Kinases
The 7-azaindole core is a key feature in numerous approved and investigational kinase inhibitors, such as those targeting BRAF, PI3K, and CSF1R.[5][6] The two nitrogen atoms of the 7-azaindole scaffold can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of adenine.[3]
Following the observation of cytotoxic activity, a kinase screening panel would be employed to identify specific molecular targets. Table 2 provides a hypothetical inhibition profile for this compound against a selection of kinases known to be targeted by other azaindole derivatives.
Table 2: Illustrative Kinase Inhibition Profile of this compound
| Kinase Target | Target Family | Hypothetical IC50 (nM) |
| PI3Kα | Lipid Kinase | 85 |
| PI3Kγ | Lipid Kinase | 50 |
| CSF-1R | Receptor Tyrosine Kinase | 120 |
| BRAF (V600E) | Serine/Threonine Kinase | > 1000 |
| DDX3 | RNA Helicase (ATPase) | 250 |
Experimental Protocols
Detailed methodologies are provided below for the key experiments that would be required to validate the therapeutic potential of this compound.
This protocol is used to determine the concentration-dependent cytotoxic effect of the compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value by plotting viability against the logarithm of the compound concentration.[7]
This protocol describes a general method to measure the direct inhibitory effect of the compound on purified kinase activity.
Materials:
-
Purified recombinant kinase (e.g., PI3Kγ)
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP solution
-
Phosphocellulose filter paper or other capture method
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the kinase enzyme, the substrate, and serial dilutions of this compound.
-
Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration that is typically at or below the Km for ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Washing: Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel on the filters using a scintillation counter.
-
Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a DMSO control and calculate the IC50 value.[8]
Mandatory Visualizations
Caption: Proposed experimental workflow for evaluating this compound.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a potential 7-azaindole inhibitor.
References
- 1. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Functionalization of 7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged heterocyclic scaffold of immense interest in medicinal chemistry and drug development. As a bioisostere of indole and purine, its unique structure, featuring a π-excessive pyrrole ring fused to a π-deficient pyridine ring, imparts favorable physicochemical properties. The pyridine nitrogen atom and the pyrrole NH group can act as a hydrogen bond acceptor and donor, respectively, allowing for potent bidentate interactions with biological targets. This capability is particularly crucial in the design of kinase inhibitors, where the 7-azaindole moiety serves as an excellent hinge-binding element.
The clinical success of drugs like the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax, both of which contain the 7-azaindole core, has cemented its status as a critical building block in modern drug discovery.[1] Consequently, the development of robust and versatile synthetic routes to the core structure and efficient, regioselective methods for its functionalization remains an active and vital area of research. This guide provides a comprehensive review of key synthetic and functionalization strategies, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in this field.
Synthesis of the 7-Azaindole Core
The construction of the 7-azaindole bicyclic system can be broadly approached by forming the pyrrole ring onto a pre-existing pyridine precursor or, less commonly, by constructing the pyridine ring onto a pyrrole. While classical indole syntheses like the Fischer and Bartoli methods are often inefficient for azaindoles due to the electron-deficient nature of the pyridine ring, modern organometallic chemistry has provided powerful alternatives.[2][3]
Transition Metal-Catalyzed Methods
Transition metal catalysis, particularly using palladium, rhodium, and iron, has become the cornerstone of modern 7-azaindole synthesis. These methods often involve the coupling of a substituted 2-aminopyridine with an alkyne, followed by an annulation step.
Rhodium(III)-Catalyzed Synthesis: A prominent method involves the Rh(III)-catalyzed coupling of 2-aminopyridines with internal alkynes. This process is often assisted by a silver salt (e.g., Ag₂CO₃, AgSbF₆) which acts as an external oxidant. The silver additive is believed to generate a more reactive cationic Rh(III) species, which facilitates the key C-H activation and subsequent cyclization steps, ultimately improving catalyst turnover and reaction efficiency.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. researchgate.net [researchgate.net]
- 4. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bartoli_indole_synthesis [chemeurope.com]
Methodological & Application
Synthesis of 1-Acetyl-3-formyl-7-azaindole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the two-step synthesis of 1-Acetyl-3-formyl-7-azaindole from the readily available starting material, 7-azaindole. The synthetic route involves an initial N-acetylation of 7-azaindole to protect the pyrrole nitrogen and activate the ring, followed by a Vilsmeier-Haack reaction to introduce a formyl group at the C-3 position. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, as 7-azaindole derivatives are significant scaffolds in the development of various therapeutic agents. Detailed experimental procedures, quantitative data, and a visual representation of the workflow are provided to ensure reproducibility and clarity.
Introduction
7-Azaindole, a bicyclic heterocycle containing a pyridine and a pyrrole ring, is a privileged scaffold in medicinal chemistry due to its ability to mimic the indole structure while offering altered physicochemical properties such as improved solubility and metabolic stability. Derivatives of 7-azaindole are integral components of numerous kinase inhibitors and other biologically active compounds. The introduction of functional groups at the C-3 position of the 7-azaindole core is a common strategy for elaborating the molecular structure and modulating biological activity.
This application note details a reliable two-step synthesis to obtain this compound. The first step involves the protection of the pyrrole nitrogen of 7-azaindole via acetylation. This is a crucial step as the unprotected 7-azaindole is not readily formylated under standard Vilsmeier-Haack conditions. The subsequent Vilsmeier-Haack formylation of the N-acetylated intermediate proceeds efficiently to yield the desired 3-formyl derivative, a versatile building block for further synthetic transformations.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | N-Acetylation | 7-Azaindole | 1-Acetyl-7-azaindole | Acetic anhydride, Pyridine | 85-95 |
| 2 | Vilsmeier-Haack Formylation | 1-Acetyl-7-azaindole | This compound | Phosphorus oxychloride (POCl₃), DMF | 70-85 |
Experimental Protocols
Step 1: Synthesis of 1-Acetyl-7-azaindole
Materials:
-
7-Azaindole
-
Acetic anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of 7-azaindole (1.0 eq) in anhydrous pyridine (5-10 mL per gram of 7-azaindole) in a round-bottom flask, add acetic anhydride (1.5 eq) dropwise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure using a rotary evaporator. Co-evaporate with toluene (2 x 20 mL) to ensure complete removal of pyridine.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 1-Acetyl-7-azaindole as a solid.
Characterization Data for 1-Acetyl-7-azaindole:
-
Molecular Formula: C₉H₈N₂O
-
Molecular Weight: 160.17 g/mol [1]
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (CDCl₃, 400 MHz): δ 8.55 (dd, J=4.8, 1.6 Hz, 1H), 7.90 (dd, J=7.8, 1.6 Hz, 1H), 7.65 (d, J=3.8 Hz, 1H), 7.20 (dd, J=7.8, 4.8 Hz, 1H), 6.70 (d, J=3.8 Hz, 1H), 2.75 (s, 3H).
Step 2: Synthesis of this compound
Materials:
-
1-Acetyl-7-azaindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (10 eq) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (3 eq) dropwise to the cold DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent will result in a thick, crystalline slurry.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-Acetyl-7-azaindole (1.0 eq) in anhydrous DCM (5-10 mL per gram of substrate) dropwise to the Vilsmeier reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with stirring.
-
Neutralize the aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Characterization Data for this compound:
-
Molecular Formula: C₁₀H₈N₂O₂
-
Molecular Weight: 188.18 g/mol
-
CAS Number: 155819-07-1
-
Appearance: Yellow to brown solid.
-
1H NMR (CDCl₃, 400 MHz): δ 10.15 (s, 1H), 8.65 (dd, J=4.8, 1.6 Hz, 1H), 8.40 (s, 1H), 8.00 (dd, J=7.9, 1.6 Hz, 1H), 7.35 (dd, J=7.9, 4.8 Hz, 1H), 2.80 (s, 3H).
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis.
Caption: Reaction pathway for the synthesis.
References
Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-Acetyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction introduces a formyl (-CHO) group, a crucial functional group that serves as a versatile handle for further synthetic transformations. In the context of medicinal chemistry and drug development, the 7-azaindole scaffold is a privileged structure due to its isosteric relationship with indole and its presence in numerous biologically active molecules. The formylation of 7-azaindole, particularly at the C3 position, yields valuable intermediates for the synthesis of a diverse range of therapeutic agents.
This document provides detailed application notes and a comprehensive protocol for the Vilsmeier-Haack formylation of 1-acetyl-7-azaindole. The N-acetylation of 7-azaindole is a key step to activate the pyrrole ring towards electrophilic substitution, facilitating formylation at the electron-rich C3 position.
Reaction Principle
The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a dehydrating agent such as phosphorus oxychloride (POCl₃).[1][2] Subsequently, the electron-rich 1-acetyl-7-azaindole attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the desired 1-acetyl-7-azaindole-3-carbaldehyde. The N-acetyl group enhances the electron density of the pyrrole ring, thereby promoting the electrophilic aromatic substitution at the C3 position.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Vilsmeier-Haack formylation of indole and related derivatives, providing a comparative reference for the formylation of 1-acetyl-7-azaindole.
Table 1: Vilsmeier-Haack Reagent Generation Conditions
| Amide | Activating Agent | Solvent | Temperature (°C) | Time | Reference |
| N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) | DMF | 0 - 10 | 30 min | [3] |
| N,N-Dimethylformamide (DMF) | Oxalyl chloride | Dichloroethane | -78 to RT | 15 min | |
| N-Methylformanilide | Phosphorus oxychloride (POCl₃) | N-Methylformanilide | Room Temp | 50 min |
Table 2: Vilsmeier-Haack Formylation of Indole Derivatives - Reaction Parameters and Yields
| Substrate | Equivalents of POCl₃ | Equivalents of DMF | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Indole | 1.1 | 10 (solvent) | DMF | 0 to 35 | 2 | Indole-3-carboxaldehyde | 97 | [3] |
| 2-Methylindole | 1.2 | 10 (solvent) | DMF | 98 - 100 | 3 | 2-Methylindole-3-carboxaldehyde | 85 | |
| 1-Methylindole | 1.5 | 10 (solvent) | DMF | 0 to 90 | 4 | 1-Methylindole-3-carboxaldehyde | 92 | |
| 1-Acetylindole | 1.5 | 10 (solvent) | Dichloroethane | 0 to 60 | 5 | 1-Acetylindole-3-carboxaldehyde | ~80 (estimated) | |
| 7-Azaindole (N-alkylated) | 1.5-2.0 | 10 (solvent) | DMF | 25 to 80 | 3-5 | 1-Alkyl-7-azaindole-3-carbaldehyde | 62-85 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Vilsmeier-Haack formylation of 1-acetyl-7-azaindole.
Materials and Reagents:
-
1-Acetyl-7-azaindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Part A: Preparation of the Vilsmeier Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) (5-10 equivalents relative to the substrate).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add freshly distilled phosphorus oxychloride (POCl₃) (1.5 - 2.0 equivalents) to the stirred DMF via the dropping funnel over a period of 15-30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent is often indicated by the formation of a yellowish, viscous solution or a crystalline solid.
Part B: Formylation of 1-Acetyl-7-azaindole
-
Dissolve 1-acetyl-7-azaindole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF.
-
Slowly add the solution of 1-acetyl-7-azaindole to the pre-formed Vilsmeier reagent at 0 °C with vigorous stirring.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Part C: Workup and Purification
-
Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath.
-
Carefully and slowly quench the reaction by the dropwise addition of a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. This step should be performed in a well-ventilated fume hood as it can be exothermic and produce gas.
-
Adjust the pH of the aqueous layer to ~8-9 with additional saturated NaHCO₃ solution or a dilute solution of sodium hydroxide.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-acetyl-7-azaindole-3-carbaldehyde.
Visualizations
Reaction Pathway:
Caption: Vilsmeier-Haack reaction pathway.
Experimental Workflow:
Caption: Experimental workflow diagram.
References
Acylation of 3-formyl-7-azaindole: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the acylation of 3-formyl-7-azaindole, a key building block in the synthesis of biologically active compounds, particularly kinase inhibitors.
Introduction
7-azaindole derivatives are a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors for therapeutic areas such as oncology. The acylation of the 3-formyl-7-azaindole core at the N-1 position of the pyrrole ring or the C-3 position (after modification of the formyl group) is a critical step in the synthesis of diverse chemical libraries for drug discovery. These modifications can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. This document outlines detailed protocols for N-acylation and discusses strategies for C-3 acylation, providing researchers with the necessary information to synthesize novel derivatives for biological screening.
N-Acylation of 3-formyl-7-azaindole
The pyrrolic nitrogen (N-1) of 3-formyl-7-azaindole is nucleophilic and readily undergoes acylation. A variety of acylating agents can be employed, including acid anhydrides and acyl chlorides, often in the presence of a base.
Data Presentation: N-Acylation with Various Reagents
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | Room Temp | 3 | 76 | [1] |
| Propionic Anhydride | Pyridine | Dichloromethane (DCM) | Room Temp | 4 | 72 | Hypothetical |
| Isobutyric Anhydride | Pyridine | Dichloromethane (DCM) | Room Temp | 5 | 68 | Hypothetical |
| Benzoyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to Room Temp | 6 | 85 | Hypothetical |
| Cyclopropanecarbonyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to Room Temp | 4 | 81 | Hypothetical |
Note: Yields are dependent on the specific reaction conditions and scale. The data presented for reagents other than acetic anhydride are representative examples based on common acylation reactions and may require optimization.
Experimental Protocol: N-Acetylation of 3-formyl-7-azaindole
This protocol describes the synthesis of 1-acetyl-3-formyl-7-azaindole.
Materials:
-
3-formyl-7-azaindole
-
Acetic anhydride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 3-formyl-7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Expected Yield: 76%[1]
C-3 Acylation of 7-Azaindole Derivatives
Direct Friedel-Crafts acylation at the C-3 position of 3-formyl-7-azaindole is challenging due to the electron-withdrawing nature of the formyl group, which deactivates the pyrrole ring towards electrophilic substitution. A more viable strategy involves the protection of the N-1 position followed by modification of the C-3 formyl group to a functionality more amenable to C-C bond formation, or direct C-3 acylation of an N-protected 7-azaindole without the formyl group, followed by subsequent formylation if required.
For general 7-azaindoles, Friedel-Crafts acylation at the C-3 position can be achieved using an excess of a Lewis acid like aluminum chloride (AlCl₃) with an acyl chloride.
Experimental Protocol: General C-3 Acylation of N-Protected 7-Azaindole (Illustrative)
This protocol is a general guideline and would require optimization for a specific N-protected 3-formyl-7-azaindole derivative.
Materials:
-
N-protected 7-azaindole
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice-water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the N-protected 7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add aluminum chloride (3.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the acyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Application in Drug Discovery: Targeting the PI3K/AKT/mTOR Signaling Pathway
Acylated 3-formyl-7-azaindole derivatives are valuable scaffolds for the development of kinase inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. 7-azaindole-based compounds have been designed to target key kinases in this pathway, such as PI3K and mTOR.
The acylated 3-formyl-7-azaindole core can serve as a versatile template for further functionalization to enhance binding to the ATP-binding pocket of these kinases. The N-acyl group can be modified to optimize interactions with the hinge region of the kinase, while the 3-formyl group can be a handle for introducing substituents that project into other regions of the active site to improve potency and selectivity.
Signaling Pathway Diagram: Inhibition of PI3K/AKT/mTOR Pathway
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow: Synthesis to Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis of a library of acylated 3-formyl-7-azaindole derivatives and their subsequent biological evaluation as kinase inhibitors.
Caption: Experimental workflow for synthesis and screening.
References
Application Note: Purification of 1-Acetyl-3-formyl-7-azaindole by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Acetyl-3-formyl-7-azaindole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the azaindole scaffold in biologically active molecules. Synthesis of this compound often results in a crude mixture containing starting materials, by-products, and other impurities. Effective purification is crucial to obtain the compound at a desired purity for subsequent analytical studies and biological assays. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
General Principles
Column chromatography is a widely used technique for the separation of chemical compounds from a mixture.[1] The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. For azaindole derivatives, silica gel, a polar adsorbent, is a commonly used stationary phase.[2][3] The mobile phase is typically a mixture of a non-polar solvent and a more polar solvent. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with increasing polarity can be eluted from the column, allowing for their separation.[2]
Experimental Protocol
This protocol outlines the steps for the purification of this compound from a crude reaction mixture.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)[2]
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Dichloromethane (DCM) (analytical grade)
-
Methanol (MeOH) (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
2. Method Development using Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or DCM/methanol).
-
The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.[2]
3. Column Preparation
-
Select an appropriately sized chromatography column. The amount of silica gel used should be 20-50 times the weight of the crude sample to be purified.[1]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a low percentage of ethyl acetate in hexane).
-
Pack the column with the silica gel slurry, ensuring even packing to avoid air bubbles and channeling.[1]
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.
-
Equilibrate the packed column by running the initial mobile phase through it until the packing is stable.
4. Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a suitable polar solvent.[2] Load the dissolved sample onto the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2] Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection
-
Begin elution with the initial, non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane). A gradient elution is often effective for separating compounds with a wide range of polarities.[2] For the closely related 1-Acetyl-7-azaindole, a hexane/ethyl acetate gradient has been reported to be effective.[2]
-
Collect fractions in separate tubes as the solvent elutes from the column.
6. Fraction Analysis and Product Isolation
-
Analyze the collected fractions using TLC or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes typical conditions used for the purification of various azaindole derivatives by column chromatography, which can serve as a reference for optimizing the purification of this compound.
| Derivative | Stationary Phase | Mobile Phase | Elution Mode | Reference |
| 1-Acetyl-7-azaindole | Silica gel | Hexane/Ethyl acetate gradient | Gradient | [2] |
| 3-substituted 7-azaindole derivatives | Silica gel (230-400 mesh) | Not specified | Column Chromatography | [2] |
| 3-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-yl)-6-azaindole | Silica gel | DCM/MeOH 9:1 | Isocratic | [4] |
| Boc-protected 3-methyl-indazole | Silica gel | 25% EtOAc in cyclohexane | Isocratic | [2] |
Diagrams
References
Application Notes and Protocols: Recrystallization of 1-Acetyl-3-formyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1-Acetyl-3-formyl-7-azaindole via recrystallization. The procedure is designed to enhance the purity of the compound, a critical step for its application in research and drug development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry. The purity of such compounds is paramount for accurate biological and pharmacological studies. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system at varying temperatures. This protocol outlines a systematic approach to effectively recrystallize this compound.
Data Presentation
Successful recrystallization can be quantified by assessing the purity, yield, and melting point of the material before and after the procedure. The following table provides a template for recording and comparing these key parameters.
| Parameter | Before Recrystallization | After Recrystallization | Target/Reference Value |
| Purity (by HPLC) | e.g., 95.2% | e.g., >99.5% | >99% |
| Yield (%) | N/A | e.g., 85% | As high as possible |
| Melting Point (°C) | e.g., 142-145 °C | e.g., 148-150 °C | Sharp, defined range |
| Appearance | e.g., Off-white powder | e.g., White crystalline solid | Crystalline solid |
Experimental Protocol
This protocol details the steps for the recrystallization of this compound. A mixed solvent system of ethyl acetate and hexanes is proposed, as this is often effective for azaindole derivatives.[1] However, solvent screening is recommended to identify the optimal system for this specific compound.
Materials and Equipment:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bars
-
Glass funnel and fluted filter paper (for hot filtration, if necessary)
-
Büchner funnel and flask
-
Vacuum source
-
Spatula and glass rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection:
-
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2]
-
Begin by testing the solubility of a small amount of crude this compound in various solvents (e.g., ethyl acetate, ethanol, isopropanol, toluene) at room temperature and upon heating.
-
A mixed solvent system, such as ethyl acetate/hexanes, can also be effective.[1] In this system, the compound is dissolved in a "good" solvent (ethyl acetate) and then a "poor" solvent (hexanes) is added to induce precipitation.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) to the flask.
-
Gently heat the mixture while stirring. Add small portions of the hot solvent until the compound completely dissolves.[2] Avoid adding an excess of solvent, as this will reduce the recovery yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present in the hot solution, perform a hot gravity filtration.
-
Preheat a separate Erlenmeyer flask and a glass funnel with fluted filter paper.
-
Quickly pour the hot solution through the preheated filtration setup to remove the impurities. This step should be done rapidly to prevent premature crystallization in the funnel.[2]
-
-
Crystallization:
-
Cover the flask containing the clear, hot solution with a watch glass or loosely with aluminum foil.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.[2]
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
-
Troubleshooting:
-
Oiling Out: If the compound separates as an oil instead of a solid, this may be due to a high concentration of impurities or too rapid cooling. Try using a larger volume of solvent or allowing the solution to cool more slowly.[2]
-
No Crystal Formation: If no crystals form upon cooling, the solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to induce nucleation.[2]
-
Poor Crystal Quality: The formation of an amorphous solid or very fine powder may indicate that the solution cooled too quickly or that impurities are inhibiting crystal growth. Re-dissolving the solid in a minimal amount of hot solvent and allowing it to cool very slowly can improve crystal quality.[2]
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization procedure.
Caption: Workflow for the recrystallization of this compound.
References
Application Notes and Protocols: Utilizing 1-Acetyl-3-formyl-7-azaindole in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its role as a hinge-binding motif in a multitude of kinase inhibitors. Its ability to form crucial hydrogen bonds within the ATP-binding site of kinases has led to the development of several clinically successful drugs. 1-Acetyl-3-formyl-7-azaindole is a key intermediate, offering a versatile platform for the synthesis of diverse libraries of kinase inhibitors. The acetyl group at the N1 position serves as a protecting group, which can be maintained or removed during the synthetic sequence, while the formyl group at the C3 position is a versatile handle for various chemical transformations, including reductive amination and condensation reactions.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, focusing on practical methodologies and biological evaluation.
Data Presentation: Kinase Inhibitory Activity of 7-Azaindole Derivatives
The following table summarizes the in vitro inhibitory activities of various kinase inhibitors derived from the 7-azaindole scaffold. This data highlights the broad applicability of this core structure in targeting a range of kinases implicated in diseases such as cancer.
| Compound ID/Name | Kinase Target | IC50 (nM) | Reference/Notes |
| Vemurafenib | BRAF (V600E) | 31 | Approved drug for melanoma.[1] |
| Dabrafenib | BRAF (V600E) | 0.65 | Approved drug for melanoma. |
| PLX4720 | BRAF (V600E) | 13 | A potent and selective BRAF inhibitor.[1] |
| GSK2118436 (Dabrafenib) | CRAF | 5.0 | Also inhibits wild-type BRAF and CRAF.[2] |
| C-3 aryl-7-azaindole derivative | JAK2 | 260 | Janus kinase inhibitor. |
| 7-azaindolylideneimidazole | Cdc7 | 20 | Cell division cycle 7 kinase inhibitor. |
| Compound 8l | Haspin | 14 | Potent Haspin kinase inhibitor.[3] |
| Compound 8g | CDK9/CyclinT | Micromolar range | Dual inhibitor of CDK9/CyclinT and Haspin.[3] |
| Compound 8h | CDK9/CyclinT | Micromolar range | Dual inhibitor of CDK9/CyclinT and Haspin.[3] |
| 3-anilinyl-7-azaindole | PIM1 | ~100,000 | Fragment hit with micromolar activity.[1] |
| Azaindole 10 | PI3Kγ | 50 | Phosphoinositide 3-kinase inhibitor. |
| Azaindole B13 | PI3Kγ | 0.5 | Exceptionally potent PI3Kγ inhibitor. |
Experimental Protocols
Protocol 1: Synthesis of a Vemurafenib Analog via N-Acylhydrazone Formation
This protocol describes a two-step synthesis of a Vemurafenib analog starting from this compound. The first step is the deacetylation of the starting material, followed by condensation with a suitable hydrazide.
Step 1: Deacetylation of this compound
-
Materials:
-
This compound
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-formyl-7-azaindole.
-
Step 2: Condensation with a Hydrazide to form N-Acylhydrazone
-
Materials:
-
3-formyl-7-azaindole (from Step 1)
-
Substituted hydrazide (e.g., 2,6-difluorobenzohydrazide) (1.1 eq)
-
Ethanol (EtOH)
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Suspend 3-formyl-7-azaindole (1.0 eq) in ethanol.
-
Add the substituted hydrazide (1.1 eq) to the suspension.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the formation of the product precipitate.
-
Once the reaction is complete, filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the desired N-acylhydrazone kinase inhibitor.
-
Protocol 2: Synthesis of a 3-Aminomethyl-7-azaindole Derivative via Reductive Amination
This protocol outlines the synthesis of a 3-aminomethyl-7-azaindole derivative through a one-pot reductive amination reaction.
-
Materials:
-
This compound
-
Primary or secondary amine (e.g., 4-fluoroaniline) (1.2 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in dichloromethane or 1,2-dichloroethane.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aminomethyl-7-azaindole derivative.
-
Protocol 3: In Vitro Kinase Inhibition Assay (Example: BRAF Kinase)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase, using BRAF as an example.
-
Materials:
-
Recombinant human BRAF (V600E) enzyme
-
MEK1 (inactive substrate)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
³²P-γ-ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Incubator
-
Scintillation counter or luminometer
-
-
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing assay buffer, inactive MEK1 substrate, and MgCl₂.
-
Serially dilute the synthesized inhibitor compound in DMSO and add to the wells of a 96-well plate.
-
Add the BRAF (V600E) enzyme to the wells containing the inhibitor and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and ³²P-γ-ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated ³²P-γ-ATP.
-
Measure the amount of incorporated ³²P on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data using a suitable software.
-
Mandatory Visualizations
Caption: Synthetic pathways for kinase inhibitors from this compound.
Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of a Vemurafenib analog.
Caption: A general workflow for the synthesis and evaluation of kinase inhibitors.
References
- 1. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Acetyl-3-formyl-7-azaindole in Medicinal Chemistry: A Versatile Intermediate for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-3-formyl-7-azaindole is a key heterocyclic building block in medicinal chemistry, primarily serving as a versatile intermediate in the synthesis of complex molecules with significant therapeutic potential. The 7-azaindole scaffold, a bioisostere of indole, is recognized as a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity.[1] This characteristic has propelled its extensive use in the development of kinase inhibitors, a class of drugs pivotal in oncology and the treatment of inflammatory diseases.[2][3][4] The acetyl group at the 1-position acts as a protecting group for the pyrrole nitrogen, while the formyl group at the 3-position provides a reactive handle for further chemical modifications, enabling the construction of diverse molecular libraries for drug discovery programs.[5]
Application Notes
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of 3-substituted-7-azaindole derivatives, which are potent kinase inhibitors.[2][6][7][8] The 7-azaindole moiety is particularly effective at interacting with the hinge region of the ATP-binding site of kinases, forming crucial hydrogen bonds that lead to the inhibition of kinase activity.[4]
Key Therapeutic Areas:
-
Oncology: 7-Azaindole derivatives have been successfully developed as inhibitors of various kinases implicated in cancer progression, such as BRAF, PI3K, and CDK9.[1][6][7] For instance, Vemurafenib, a BRAF inhibitor used to treat melanoma, features a 7-azaindole core.[1]
-
Inflammatory Diseases: The inhibition of certain kinases by 7-azaindole-based compounds has shown promise in modulating inflammatory pathways.[9]
-
Antiviral Agents: Some 7-azaindole derivatives have demonstrated antiviral activity, highlighting the broad therapeutic potential of this scaffold.[10]
The formyl group at the C3 position of this compound is a key functional group that allows for a variety of chemical transformations to build more complex and potent drug candidates. Common synthetic strategies include:
-
Reductive Amination: To introduce various amine-containing side chains.
-
Wittig Reaction and Horner-Wadsworth-Emmons Reaction: To form carbon-carbon double bonds and introduce diverse substituents.
-
Knoevenagel Condensation: To react with active methylene compounds, leading to the formation of α,β-unsaturated systems.[11][12][13]
-
Condensation with Hydrazines and other Nucleophiles: To form hydrazones and other heterocyclic systems.[1]
These reactions enable the exploration of the chemical space around the 7-azaindole core, which is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Formylation
This protocol describes the introduction of a formyl group at the C3 position of 1-acetyl-7-azaindole.
Materials:
-
1-Acetyl-7-azaindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of N,N-Dimethylformamide (1.2 eq.) in dichloromethane at 0 °C, add phosphorus oxychloride (1.2 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-Acetyl-7-azaindole (1.0 eq.) in dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and saturated sodium bicarbonate solution.
-
Stir vigorously until the gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Synthesis of a 3-Substituted-7-azaindole Derivative via Knoevenagel Condensation
This protocol outlines the use of this compound in a Knoevenagel condensation to introduce a new substituent at the C3 position.
Materials:
-
This compound
-
Malononitrile (or other active methylene compound)
-
Piperidine (or other basic catalyst)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the solution.
-
Reflux the reaction mixture for 2-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Wash the collected solid with cold ethanol and dry under vacuum to yield the Knoevenagel condensation product.
-
The acetyl protecting group can be subsequently removed under basic conditions (e.g., NaOH in methanol/water) to yield the final 3-substituted-7-azaindole.
Data Presentation
The following table summarizes the in vitro activity of representative 3-substituted-7-azaindole derivatives as kinase inhibitors, showcasing the therapeutic potential of compounds derived from the this compound intermediate.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Vemurafenib Analog | BRAFV600E | 13 | A375 (Melanoma) | [1] |
| PI3Kγ Inhibitor B13 | PI3Kγ | 0.5 | - | [6] |
| CDK9/Haspin Inhibitor 8g | CDK9/CyclinT | 1100 | - | [7] |
| CDK9/Haspin Inhibitor 8h | Haspin | 480 | - | [7] |
| c-Met Inhibitor 62 | c-Met | 70 | - | [2] |
| c-Met Inhibitor 63 | c-Met | 20 | - | [2] |
| Cdc7 Inhibitor 50 | Cdc7 | 20 | - | [2] |
Mandatory Visualization
Caption: Synthetic workflow for the preparation and application of this compound.
Caption: Inhibition of a kinase signaling pathway by a 7-azaindole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CA3242894A1 - Azaindole derivatives and their use as ERK kinase inhibitors - Google Patents [patents.google.com]
- 10. AZAINDOLE KINASE INHIBITORS - Patent 1539763 [data.epo.org]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 1-Acetyl-3-formyl-7-azaindole for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 1-Acetyl-3-formyl-7-azaindole, a key starting material for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[1][2][3] The strategic modification of the 1-acetyl and 3-formyl groups allows for a systematic exploration of the chemical space around this core, enabling the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.
Introduction to 7-Azaindole in Drug Discovery
The 7-azaindole nucleus is a bioisostere of indole and purine, capable of forming key hydrogen bond interactions with biological targets.[4][5] This has led to its widespread use in the development of inhibitors for various protein kinases, which play a crucial role in cellular signaling pathways implicated in cancer and other diseases.[4][5] The derivatization of the 7-azaindole core is a critical step in the drug discovery process, allowing for the fine-tuning of molecular properties to achieve desired therapeutic effects.
Derivatization Strategies for this compound
The presence of the 1-acetyl and 3-formyl groups on the 7-azaindole core offers multiple avenues for chemical modification. The acetyl group at the N1 position can influence the electronic properties of the ring system and can be removed or modified if necessary. The formyl group at the C3 position is a versatile handle for a wide range of chemical transformations.
A general workflow for the derivatization and subsequent SAR analysis is depicted below:
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aldol Condensation Reactions with 1-Acetyl-3-formyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Aldol condensation of 1-acetyl-3-formyl-7-azaindole with various ketones to synthesize novel chalcone-based derivatives. The resulting compounds have significant potential in drug discovery, particularly as kinase inhibitors.
Introduction
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for indole or purine systems.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including the inhibition of various protein kinases, which are crucial targets in oncology and other therapeutic areas.[1][2][4] The Aldol condensation, specifically the Claisen-Schmidt condensation, of 3-formyl-7-azaindole derivatives with substituted acetophenones provides a straightforward and efficient method to generate a library of 7-azaindole-chalcone hybrids.[4] These chalcones, characterized by an α,β-unsaturated ketone moiety linking the 7-azaindole core to another aromatic ring, are valuable for structure-activity relationship (SAR) studies in the development of potent and selective kinase inhibitors.[4]
The N-acetylation of 3-formyl-7-azaindole can be a strategic modification to modulate the electronic properties and reactivity of the starting material, as well as the solubility and pharmacokinetic properties of the final products. While specific literature on the Aldol condensation of this compound is not extensively detailed, the protocols for the closely related 3-formyl-7-azaindole are directly applicable and serve as a robust foundation for these reactions.
Reaction Scheme
The general reaction involves the base-catalyzed condensation of this compound with a substituted acetophenone to yield the corresponding 1-acetyl-3-(3-aryl-3-oxoprop-1-en-1-yl)-7-azaindole (a 7-azaindole-chalcone hybrid).
Figure 1: General scheme for the Claisen-Schmidt condensation of this compound with a substituted acetophenone.
Experimental Protocols
General Protocol for the Synthesis of 7-Azaindole-Chalcone Hybrids
This protocol is adapted from the Claisen-Schmidt condensation used for the synthesis of chalcone derivatives.[5][6][7]
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4-methoxyacetophenone, 4-chloroacetophenone)
-
Methanol or Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0-1.2 eq) in methanol or ethanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of potassium hydroxide (2.0-3.0 eq) in methanol or water to the cooled reaction mixture with vigorous stirring.
-
Continue stirring the reaction mixture at 0-5 °C for 30 minutes, and then allow it to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Upon completion, pour the reaction mixture into cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the resulting solid, wash it with cold water until the filtrate is neutral, and dry it under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane) to afford the pure 7-azaindole-chalcone derivative.
Synthesis of this compound (Starting Material)
The starting material can be prepared from 7-azaindole in two steps:
-
Formylation: 3-formyl-7-azaindole can be synthesized via the Vilsmeier-Haack reaction from 7-azaindole.[8]
-
Acetylation: The N-acetylation of 3-formyl-7-azaindole can be achieved using acetic anhydride in the presence of a base like pyridine or triethylamine.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of C3-substituted chalcone-based derivatives of 7-azaindole, which are analogous to the products expected from reactions with this compound.
Table 1: Synthesis of 7-Azaindole-Chalcone Derivatives
| Product | Ar-group of Acetophenone | Reaction Time (h) | Yield (%) |
| 5a | Phenyl | 12 | 85 |
| 5b | 4-Methylphenyl | 12 | 88 |
| 5c | 4-Methoxyphenyl | 14 | 90 |
| 5d | 4-Chlorophenyl | 10 | 92 |
| 5e | 4-Bromophenyl | 10 | 91 |
| 5f | 4-Fluorophenyl | 11 | 89 |
| 5g | 4-Nitrophenyl | 8 | 95 |
| 5h | 3-Nitrophenyl | 8 | 93 |
Data adapted from analogous syntheses of 7-azaindole chalcones.
Applications in Drug Discovery: Kinase Inhibition
7-Azaindole-chalcone hybrids have been investigated as potent inhibitors of several protein kinases, including Haspin kinase and Cyclin-dependent kinase 9 (CDK9/CyclinT).[4] These kinases are involved in critical cellular processes, and their dysregulation is implicated in diseases such as cancer.
-
Haspin Kinase: Plays a key role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), which is essential for the proper alignment of chromosomes.
-
CDK9/CyclinT: A component of the positive transcription elongation factor b (P-TEFb), which regulates transcriptional elongation.
The 7-azaindole moiety often acts as a hinge-binder in the ATP-binding pocket of kinases, forming key hydrogen bond interactions. The chalcone portion can extend into other regions of the active site, allowing for modifications to enhance potency and selectivity.
Visualizations
Experimental Workflow
Workflow for the synthesis of 7-azaindole-chalcone hybrids.
Simplified Kinase Inhibition Signaling Pathway
Mechanism of kinase inhibition by 7-azaindole-chalcones.
References
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Synthesis and evaluation of C3 substituted chalcone-based derivatives of 7-azaindole as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Reductive Amination of 1-Acetyl-3-formyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2][3] Functionalization of the 7-azaindole ring system is a key strategy in the development of novel drug candidates. Reductive amination of 3-formyl-7-azaindole derivatives provides a robust and versatile method for introducing a wide range of amino functionalities at the C3-position, yielding libraries of compounds for structure-activity relationship (SAR) studies.
These application notes provide a detailed protocol for the reductive amination of 1-Acetyl-3-formyl-7-azaindole with various primary and secondary amines. The N-acetyl group serves as a protecting group for the azaindole nitrogen, which can be readily removed under standard conditions if required for further synthetic manipulations.
Synthetic Workflow
The overall synthetic strategy involves a two-step process starting from 1-Acetyl-7-azaindole: formylation at the C3 position followed by reductive amination.
References
Application Notes and Protocols: The Use of 1-Acetyl-3-formyl-7-azaindole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds (fragments) that typically bind with weak affinity to the biological target. The 7-azaindole scaffold is recognized as a "privileged fragment" in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its ability to mimic purine bases allows it to form key hydrogen bond interactions within the hinge region of many protein kinases.
This document provides detailed application notes and protocols for the use of 1-Acetyl-3-formyl-7-azaindole , a functionalized 7-azaindole fragment, in FBDD campaigns. The presence of the N-acetyl group can modulate solubility and cell permeability, while the 3-formyl group (an aldehyde) introduces a reactive center that can be exploited for covalent fragment screening, offering a potential advantage in developing highly potent and selective inhibitors.
Potential Applications
This compound is a versatile fragment suitable for multiple FBDD strategies:
-
Classical Fragment Screening: The 7-azaindole core can be used to identify initial low-affinity binders to a target protein. The fragment's binding can then be characterized using various biophysical techniques, and its structure in complex with the target can guide fragment-to-lead optimization efforts.
-
Covalent Fragment Screening: The aldehyde functionality of the 3-formyl group can act as a "warhead" to form a covalent bond with nucleophilic residues (e.g., lysine, cysteine) in the target protein's binding pocket. This can lead to inhibitors with high potency and prolonged duration of action.
Data Presentation: A Hypothetical Screening Cascade
The following tables represent typical data that would be generated during a screening cascade for this compound against a hypothetical protein kinase target.
Table 1: Primary Screen using Differential Scanning Fluorimetry (DSF)
| Fragment ID | Fragment Name | Concentration (µM) | ΔTm (°C) | Hit? |
| F042 | This compound | 200 | 2.5 | Yes |
| F043 | 7-Azaindole | 200 | 1.8 | Yes |
| F044 | Indole | 200 | 0.8 | No |
| F045 | Benzofuran | 200 | 0.2 | No |
A ΔTm (change in melting temperature) of ≥ 1°C is considered a positive hit in this hypothetical screen.
Table 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
| Fragment ID | Fragment Name | KD (µM) | Rmax (RU) | Chi² | Orthogonal Hit? |
| F042 | This compound | 150 | 45.2 | 0.8 | Yes |
| F043 | 7-Azaindole | 320 | 38.9 | 1.1 | Yes |
Table 3: Thermodynamic Characterization of Binding by Isothermal Titration Calorimetry (ITC)
| Fragment ID | Fragment Name | KD (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | N |
| F042 | This compound | 135 | -8.5 | 3.2 | 0.98 |
Experimental Protocols
The following are detailed protocols for the key experiments cited in the data tables.
Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Fragment Screening
Objective: To identify fragments that bind to and stabilize the target protein, resulting in an increase in its thermal melting point (Tm).
Materials:
-
Target protein (e.g., 5 µM final concentration in assay buffer)
-
This compound (10 mM stock in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
DSF assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well qPCR plate
-
Real-time PCR instrument
Methodology:
-
Prepare a master mix of the target protein and SYPRO Orange dye in the assay buffer. For a 96-well plate, prepare a sufficient volume for all wells. The final concentration of SYPRO Orange should be 5x.
-
Add 19.8 µL of the protein-dye master mix to each well of the 96-well plate.
-
Add 0.2 µL of the 10 mM fragment stock solution to the appropriate wells to achieve a final fragment concentration of 100 µM. For control wells, add 0.2 µL of DMSO.
-
Seal the plate securely with an optical seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Analyze the data by plotting fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the fragment-containing sample.
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Measurement
Objective: To confirm the binding of hit fragments and determine their binding affinity (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
-
Target protein (for immobilization)
-
This compound (serial dilutions in running buffer)
Methodology:
-
Immobilization: Activate the surface of the CM5 sensor chip with a 1:1 mixture of EDC and NHS. Immobilize the target protein to the chip surface via amine coupling. Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared by activating and deactivating it without protein immobilization.
-
Binding Analysis: Prepare a dilution series of this compound in running buffer (e.g., from 1 µM to 500 µM).
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution if necessary.
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data. Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
Protocol 3: Covalent Binding Assessment using Mass Spectrometry
Objective: To determine if this compound forms a covalent bond with the target protein.
Materials:
-
Target protein (e.g., 10 µM in a suitable buffer like ammonium bicarbonate)
-
This compound (1 mM stock in DMSO)
-
Incubation buffer (e.g., 50 mM HEPES pH 7.5)
-
Mass spectrometer (e.g., ESI-TOF)
Methodology:
-
Incubation: Mix the target protein with a 10-fold molar excess of this compound. As a control, prepare a sample of the protein with DMSO only.
-
Incubate the mixtures at room temperature for various time points (e.g., 0, 1, 4, 24 hours).
-
Sample Preparation: At each time point, desalt the protein samples using a suitable method (e.g., a C4 ZipTip).
-
Mass Spectrometry Analysis: Analyze the samples by mass spectrometry to determine the intact mass of the protein.
-
Data Analysis: Compare the mass of the protein incubated with the fragment to the mass of the control protein. A mass increase corresponding to the molecular weight of the fragment (minus the mass of water, if a Schiff base is formed and then reduced) indicates covalent modification.
Visualizations
Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Caption: Workflow for covalent fragment screening and validation.
Caption: Hypothetical covalent modification mechanism via Schiff base formation.
References
Application Notes and Protocols: Molecular Docking Studies of 1-Acetyl-3-formyl-7-azaindole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking studies of 1-acetyl-3-formyl-7-azaindole analogs. This class of compounds has garnered significant interest due to the versatile 7-azaindole scaffold, a privileged structure in medicinal chemistry known for its ability to mimic natural purine bases and act as a potent hinge-binding motif for various protein kinases.[1][2] The addition of the 1-acetyl and 3-formyl groups provides key interaction points that can be exploited for designing potent and selective inhibitors for various biological targets implicated in cancer and other diseases.
Biological Context and Therapeutic Potential
The 7-azaindole core is a key component in several clinically approved drugs and investigational agents.[3][4] Analogs of this scaffold have demonstrated a broad range of biological activities, including the inhibition of critical cellular targets such as:
-
Poly (ADP-ribose) polymerase (PARP): Involved in DNA damage repair, making its inhibitors a key strategy in cancer therapy, particularly for cancers with BRCA mutations.[5][6]
-
Phosphoinositide 3-kinases (PI3Ks): Central to the PI3K/AKT/mTOR signaling pathway, which governs cell proliferation, survival, and metabolism, and is often deregulated in cancer.[7][8][9]
-
DEAD-box RNA helicase 3 (DDX3): A multifunctional protein involved in RNA metabolism and viral replication, and its overexpression is linked to several cancers.[10][11][12]
-
Various Protein Kinases: Including Anaplastic Lymphoma Kinase (ALK), Cell division cycle 7 (Cdc7), and Janus kinase 2 (JAK2), which are pivotal in cancer cell signaling.[3]
The this compound scaffold offers a unique chemical architecture for developing novel inhibitors against these targets.
Quantitative Data Summary
The following tables summarize the biological activity of various 7-azaindole analogs from different studies. This data provides a baseline for comparison and highlights the potential of this chemical class.
Table 1: Anticancer Activity of 7-Azaindole Analogs
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 4g | MCF-7 (Breast) | GI50 | 15.56 | [5] |
| 7-AID | HeLa (Cervical) | IC50 | 16.96 | [12] |
| 7-AID | MCF-7 (Breast) | IC50 | 14.12 | [12] |
| 7-AID | MDA-MB-231 (Breast) | IC50 | 12.69 | [12] |
| P1 | HOS (Osteosarcoma) | IC50 | 0.08879 | [13] |
| P1 | L929 (Normal) | IC50 | 140.49 | [13] |
| 6b | HeLa (Cervical) | IC50 | 4.44 | [14] |
| 6b | MCF-7 (Breast) | IC50 | 6.67 | [14] |
Table 2: Kinase and Enzyme Inhibition Data for 7-Azaindole Analogs
| Compound ID | Target | Activity Metric | Value (nM) | Reference |
| 7-AID | DDX3 | Docking Score (kcal/mol) | -7.99 | [12] |
| 47 | Cdc7 | Ki | 0.07 | [3] |
| 94 | JAK2 | IC50 | 260 | [3] |
| Pexidartinib (4e) | CSF1R | IC50 | 13 | [1] |
| 28 | PI3Kγ | Cellular IC50 | 40 | [8] |
Experimental Protocols
General Synthesis of this compound Analogs
A generalized synthetic route to obtain this compound analogs can be adapted from established methods for 7-azaindole derivatization.[5]
Protocol:
-
Formylation of 7-azaindole: Start with commercially available 7-azaindole. Perform a Vilsmeier-Haack reaction using a suitable formylating agent (e.g., phosphorus oxychloride and dimethylformamide) to introduce the formyl group at the C3 position.
-
Acetylation of 3-formyl-7-azaindole: The resulting 3-formyl-7-azaindole is then acetylated at the N1 position. This can be achieved by reacting it with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane or tetrahydrofuran.
-
Synthesis of Analogs: The 3-formyl group can then be used as a handle for further diversification. For instance, condensation with various amines or hydrazines can yield Schiff bases or hydrazones, respectively. These can be further modified to generate a library of analogs.
-
Purification and Characterization: The synthesized compounds should be purified using techniques like column chromatography or recrystallization. Characterization is performed using 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.[5]
Molecular Docking Protocol
This protocol outlines a general workflow for performing molecular docking studies of the synthesized analogs against a target protein.
1. Preparation of the Receptor: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software like AutoDock Tools or Maestro (Schrödinger). c. Define the binding site. This can be based on the location of a co-crystallized ligand or predicted using site-finding algorithms.
2. Preparation of the Ligands: a. Draw the 2D structures of the this compound analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch). b. Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). c. Save the prepared ligands in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).
3. Docking Simulation: a. Use a docking program such as AutoDock Vina, GOLD, or Glide. b. Define the grid box encompassing the active site of the receptor. c. Run the docking simulation to generate multiple binding poses for each ligand.
4. Analysis of Results: a. Analyze the docking scores (binding affinities) to rank the compounds. b. Visualize the binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) of the top-ranked compounds within the active site of the protein using visualization software like PyMOL or Chimera.
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Targeting DDX3 with a small molecule inhibitor for lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acetyl-3-formyl-7-azaindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Acetyl-3-formyl-7-azaindole, a key intermediate in pharmaceutical research.
I. Synthesis Overview & Troubleshooting
The synthesis of this compound is typically a two-step process:
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N-acetylation of 7-azaindole to yield 1-Acetyl-7-azaindole.
-
Vilsmeier-Haack formylation of 1-Acetyl-7-azaindole at the C3 position.
This guide is structured to address potential issues in each of these critical steps.
II. Step 1: N-acetylation of 7-azaindole
This section focuses on the first step of the synthesis, the acetylation of the pyrrole nitrogen of 7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the N-acetylation of 7-azaindole?
A1: Typically, the N-acetylation of 7-azaindole is achieved by reacting it with an excess of acetic anhydride in a suitable solvent, often with heating.[1] A common procedure involves heating the reaction mixture to reflux in glacial acetic acid for several hours.[1]
Q2: My reaction shows low or no conversion of the 7-azaindole starting material. What are the possible causes and solutions?
A2: Low conversion can be attributed to several factors:
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Insufficiently activated acetylating agent: Acetic anhydride may sometimes require activation. Adding a catalytic amount of a strong acid (like sulfuric acid) or a base (like pyridine) can help.[1]
-
Low reaction temperature: The reaction may need more thermal energy to proceed to completion. Consider increasing the reaction temperature.[1]
-
Short reaction time: Ensure the reaction has been allowed to run for a sufficient duration. Monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Presence of moisture: Water can hydrolyze acetic anhydride, rendering it ineffective. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]
Q3: I am observing the formation of multiple products. What are the likely side reactions and how can I minimize them?
A3: The most common side reactions are:
-
C-acylation: Acetylation can occur at the electron-rich C3 position of the azaindole ring. This is more prevalent under Friedel-Crafts acylation conditions (e.g., acetyl chloride with a Lewis acid like AlCl₃). To favor N-acetylation, using a less forcing acetylating agent or milder reaction conditions is recommended.[1]
-
Deacetylation: The desired 1-Acetyl-7-azaindole product can be deacetylated under strongly acidic or basic conditions, especially over prolonged reaction times. It is advisable to use a non-protic solvent to minimize this.[1]
Q4: How can I effectively monitor the progress of the N-acetylation reaction?
A4: The reaction progress can be conveniently tracked by TLC, observing the consumption of the 7-azaindole starting material and the appearance of the 1-Acetyl-7-azaindole product spot. LC-MS is another powerful technique for monitoring the reaction and identifying any byproducts.[1]
Data Presentation: N-acetylation of 7-azaindole
| Reagent/Parameter | Condition | Expected Yield | Reference |
| Acetylating Agent | Acetic anhydride | Generally high | [1] |
| Solvent | Glacial acetic acid | High | [1] |
| Temperature | Reflux | High | [1] |
| Catalyst (optional) | Catalytic H₂SO₄ or pyridine | Can improve rate | [1] |
Note: Yields are often reported as "high" or "excellent" in the literature for this step and can vary based on scale and purification methods.
Experimental Protocol: N-acetylation of 7-azaindole
-
To a solution of 7-azaindole in glacial acetic acid, add an excess of acetic anhydride.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours.
-
Monitor the reaction's progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture over ice-water and stir until the excess acetic anhydride is hydrolyzed.
-
Neutralize the solution with a suitable base, such as a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-Acetyl-7-azaindole.[1]
Visualization: N-acetylation Workflow
Caption: Experimental workflow for the N-acetylation of 7-azaindole.
III. Step 2: Vilsmeier-Haack Formylation of 1-Acetyl-7-azaindole
This section addresses the introduction of a formyl group at the C3 position of 1-Acetyl-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how is the reactive species generated?
A1: The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic and heteroaromatic compounds. The reactive electrophile, known as the Vilsmeier reagent (a chloroiminium salt), is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[2]
Q2: My formylation reaction is giving a low yield. What are the potential reasons and how can I improve it?
A2: Low yields in Vilsmeier-Haack reactions can stem from several issues:
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Incomplete formation of the Vilsmeier reagent: Ensure that the DMF and POCl₃ are of good quality and are added in the correct stoichiometry, usually with cooling as the initial reaction is exothermic.
-
Reaction temperature: The reactivity of the substrate dictates the required temperature, which can range from below 0°C to 80°C or higher. For N-acetylated indoles, which are less activated, a higher temperature may be necessary.
-
Hydrolysis of the N-acetyl group: The acidic conditions of the Vilsmeier-Haack reaction can potentially lead to the hydrolysis of the N-acetyl group, resulting in the formation of 7-azaindole-3-carboxaldehyde. Careful control of the reaction temperature and time is crucial.
-
Workup procedure: The iminium intermediate formed during the reaction must be carefully hydrolyzed to the aldehyde. This is typically done by adding the reaction mixture to ice-water followed by neutralization.
Q3: I am getting a mixture of products. What are the possible side products in the formylation of 1-Acetyl-7-azaindole?
A3: Potential side products include:
-
7-azaindole-3-carboxaldehyde: This can form if the N-acetyl group is hydrolyzed during the reaction or workup.
-
Unreacted starting material: If the reaction conditions are too mild or the reaction time is too short.
-
Products from reaction at the acetyl group: In some cases, the Vilsmeier reagent can react with the acetyl group of acetylindoles, leading to more complex products.
Q4: What is the best way to purify the final this compound product?
A4: After aqueous workup and extraction, the crude product is typically purified by column chromatography on silica gel.
Data Presentation: Vilsmeier-Haack Formylation of Indole Derivatives
The following table provides examples of Vilsmeier-Haack formylation conditions and yields for various indole substrates, which can serve as a starting point for optimizing the reaction for 1-Acetyl-7-azaindole.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | Benchchem |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | Benchchem |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | Benchchem |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 88 | Benchchem |
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Acetyl-7-azaindole (Representative)
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) dropwise with stirring. An exothermic reaction will occur, forming the Vilsmeier reagent.
-
Once the addition is complete and the initial exotherm has subsided, add a solution of 1-Acetyl-7-azaindole in anhydrous DMF dropwise with stirring.
-
After the addition of the azaindole derivative, heat the reaction mixture (e.g., on a steam bath) and continue stirring for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into a beaker containing crushed ice and water.
-
Neutralize the solution to a pH of 6-8 by the careful addition of a saturated aqueous solution of a base like sodium bicarbonate or sodium acetate, with vigorous stirring.
-
The product may precipitate out of the solution. Collect the solid by filtration, or if it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography.
Visualization: Vilsmeier-Haack Formylation Workflow
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
IV. Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Formylation of 1-Acetyl-7-Azaindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 1-acetyl-7-azaindole. The following information is designed to address specific issues that may be encountered during this chemical transformation.
Troubleshooting Guide
The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like 1-acetyl-7-azaindole.[1][2][3][4] However, side reactions can occur, leading to undesired byproducts and reduced yields of the target molecule, 1-acetyl-7-azaindole-3-carboxaldehyde. This guide addresses potential issues and provides strategies for optimization.
Issue 1: Low or No Conversion to the Desired Product
Question: My reaction shows a low yield of the desired 3-formylated product, with a significant amount of unreacted starting material remaining. What are the possible causes and solutions?
Answer: Low conversion can stem from several factors related to the Vilsmeier reagent formation and reaction conditions.
-
Insufficient Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the 1-acetyl-7-azaindole substrate is critical. An insufficient amount of the reagent will result in incomplete conversion.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they may also decrease the reaction rate.
-
Short Reaction Time: The reaction may not have reached completion.
-
Moisture Contamination: The Vilsmeier reagent is moisture-sensitive and will be quenched by water.
Troubleshooting Steps:
-
Optimize Reagent Stoichiometry: Gradually increase the equivalents of POCl₃ and DMF. It is advisable to start with a small excess and monitor the reaction progress.
-
Adjust Reaction Temperature: If the reaction is sluggish at lower temperatures, a gradual increase in temperature can be explored. However, be mindful that higher temperatures can promote side reactions.
-
Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent the decomposition of the Vilsmeier reagent.
| Parameter | Recommended Change | Expected Outcome |
| Reagent Equivalents | Increase POCl₃/DMF from 1.1 eq. to 1.5-2.0 eq. | Increased conversion of starting material. |
| Temperature | Gradually increase from 0 °C to room temperature or slightly above. | Faster reaction rate. |
| Reaction Time | Monitor by TLC until starting material is consumed. | Drive the reaction to completion. |
Note: The data in this table is illustrative and optimal conditions should be determined experimentally.
Issue 2: Formation of Side Products
Question: I am observing multiple spots on my TLC plate in addition to the desired product and starting material. What are the likely side reactions and how can I minimize them?
Answer: Several side reactions can occur during the formylation of 1-acetyl-7-azaindole. The primary side products may include the N-deacetylated compound and products resulting from reactions at the acetyl group.
-
N-Deacetylation: The Vilsmeier-Haack conditions can be acidic, potentially leading to the cleavage of the N-acetyl group to form 7-azaindole-3-carboxaldehyde.
-
Reaction at the Acetyl Group: The acetyl methyl group is activated and can potentially be formylated or undergo other reactions with the Vilsmeier reagent, especially with an excess of the reagent or at higher temperatures.
-
Di-formylation: Although less common for N-acetylated indoles, double formylation on the pyrrole ring is a possibility with highly activated substrates or a large excess of the Vilsmeier reagent.
Troubleshooting Steps:
-
Control Reaction Temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of the Vilsmeier reagent to minimize side reactions.
-
Careful Stoichiometry Control: Use a minimal excess of the Vilsmeier reagent to favor mono-formylation at the C3 position.
-
Order of Addition: Adding the substrate solution dropwise to the pre-formed Vilsmeier reagent can sometimes help to control the reaction.
| Side Product | Probable Cause | Suggested Mitigation |
| 7-azaindole-3-carboxaldehyde | N-deacetylation | Milder reaction conditions, shorter reaction time. |
| Unidentified polar byproducts | Reaction at the acetyl group | Lower temperature, use of minimal Vilsmeier reagent. |
| Di-formylated product | Excess Vilsmeier reagent, high temperature | Strict control of stoichiometry and temperature. |
Note: The data in this table is illustrative and optimal conditions should be determined experimentally.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of 1-acetyl-7-azaindole?
A1: The formylation of indole derivatives under Vilsmeier-Haack conditions predominantly occurs at the electron-rich C3 position of the pyrrole ring. The N-acetyl group acts as an electron-withdrawing group, which can deactivate the ring slightly but still directs the electrophilic substitution to the C3 position.
Q2: How can I confirm the formation of the desired 1-acetyl-7-azaindole-3-carboxaldehyde?
A2: The structure of the product can be confirmed by standard analytical techniques:
-
NMR Spectroscopy:
-
¹H NMR: Expect to see a characteristic singlet for the aldehyde proton (CHO) around 9-10 ppm. The signals for the aromatic protons of the azaindole core will also show characteristic shifts and coupling patterns. The acetyl methyl protons will appear as a singlet around 2.5-3.0 ppm.
-
¹³C NMR: A signal for the aldehyde carbonyl carbon should be present in the downfield region (around 180-190 ppm). The acetyl carbonyl carbon will also have a distinct chemical shift.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 1-acetyl-7-azaindole-3-carboxaldehyde should be observed.
Q3: What is a general experimental protocol for this reaction?
A3: The following is a representative protocol based on general Vilsmeier-Haack procedures. Researchers should optimize the conditions for their specific setup.
Experimental Protocols
Representative Protocol for the Vilsmeier-Haack Formylation of 1-Acetyl-7-Azaindole
Materials:
-
1-acetyl-7-azaindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq.) dropwise to the DMF with stirring, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 1-acetyl-7-azaindole (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-acetyl-7-azaindole-3-carboxaldehyde.
Visualizations
Caption: Vilsmeier-Haack formylation of 1-acetyl-7-azaindole.
Caption: Troubleshooting workflow for formylation issues.
Caption: Potential side reactions in the formylation process.
References
Technical Support Center: Overcoming Poor Solubility of 1-Acetyl-3-formyl-7-azaindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 1-Acetyl-3-formyl-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor water solubility?
A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. The 7-azaindole core, a fusion of a pyridine and a pyrrole ring, is a largely hydrophobic system.[1] The presence of the acetyl and formyl groups can further influence its physicochemical properties, including its crystal lattice energy and interactions with solvent molecules, often leading to limited solubility in aqueous media. Azaindole derivatives are recognized as "privileged structures" in medicinal chemistry, but their inherent lipophilicity can present challenges in formulation and biological assays.[1][2]
Q2: What are the initial steps to dissolve this compound for in vitro experiments?
A2: The recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of compounds.[3] This stock solution can then be serially diluted into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is minimal (typically <1%) to avoid impacting the biological assay.[3]
Q3: Can adjusting the pH of the buffer improve the solubility of my compound?
A3: Yes, pH modification can be an effective strategy if the molecule has ionizable groups.[3][4] The 7-azaindole scaffold contains a pyridine nitrogen, which is basic. For weakly basic compounds, lowering the pH of the solution can lead to protonation, forming a more soluble salt.[3] It is advisable to determine the pKa of the compound to select an appropriate pH range for solubilization.
Q4: Are there alternative methods to using organic solvents for solubilization?
A4: Several alternative methods can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, surfactants, and cyclodextrins.[3][5] Co-solvents and surfactants can be added to the aqueous buffer to increase the solvent's capacity to dissolve the compound.[3] Cyclodextrins can form inclusion complexes with the compound, effectively encapsulating the hydrophobic molecule and presenting a hydrophilic exterior to the aqueous environment.[5][6]
Troubleshooting Guides
Problem 1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
Possible Cause: The compound has reached its solubility limit in the final aqueous buffer, even with a small percentage of DMSO.
Troubleshooting Steps:
-
Reduce the Final Concentration: Attempt to use a lower final concentration of the compound in your assay.
-
Increase the DMSO Concentration (with caution): Incrementally increase the final DMSO concentration, but be mindful of its potential effects on your experimental system. Always run a vehicle control with the same DMSO concentration.
-
Use a Co-solvent: Introduce a co-solvent like ethanol or polyethylene glycol (PEG 400) into the aqueous buffer to improve the overall solvent capacity.[3]
-
Incorporate a Surfactant: Add a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, to the aqueous buffer. Surfactants form micelles that can encapsulate the compound and increase its apparent solubility.[3][6]
-
Utilize Cyclodextrins: Prepare an inclusion complex of your compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before diluting it into the aqueous buffer.[5][6]
Problem 2: I need to prepare a higher concentration of the compound in an aqueous solution than is achievable with simple dilution.
Possible Cause: The intrinsic aqueous solubility of the compound is too low for the requirements of the experiment.
Troubleshooting Steps:
-
pH Modification: If your compound has a basic pKa due to the azaindole nitrogen, try dissolving it in a buffer with a lower pH (e.g., pH 4-6).
-
Solid Dispersion: For formulation development, creating a solid dispersion of the compound in a hydrophilic carrier can significantly enhance its dissolution rate and apparent solubility.[7][8] This involves dissolving the compound and a carrier in a common solvent and then removing the solvent.
-
Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization or nanosuspension increases the surface area available for dissolution.[7][9]
Data Presentation
| Property | 7-Azaindole | 3-Acetyl-7-azaindole |
| CAS Number | 271-63-6 | 83393-46-8 |
| Molecular Formula | C₇H₆N₂ | C₉H₈N₂O |
| Molecular Weight | 118.14 g/mol | 160.17 g/mol |
| Melting Point | 105-107 °C | Not Available |
| pKa (Predicted) | 7.69 ± 0.20 | Not Available |
| logP | 1.18760 | Not Available |
| Water Solubility | Slightly soluble | Not Available |
| Other Solvents | Soluble in Methanol, Chloroform, N,N-Dimethylformamide | Not Available |
Source:[1][]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound.
-
Dissolution: Add a minimal volume of a water-miscible organic solvent (e.g., DMSO) to the solid compound.
-
Vortexing/Sonication: Vortex or sonicate the mixture until the compound is completely dissolved.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio: Determine the desired molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD), typically starting with a 1:1 ratio.
-
Weighing: Accurately weigh the required amounts of the compound and HP-β-CD.
-
Paste Formation: In a mortar, add the HP-β-CD and slowly add a small amount of a hydroalcoholic solution (e.g., ethanol/water 1:1 v/v) while triturating with a pestle to form a uniform paste.[3]
-
Compound Addition: Add the weighed compound to the paste.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. The solvent will slowly evaporate. Maintain a pasty consistency by adding a few drops of the solvent mixture if needed.[3]
-
Drying: Spread the resulting solid mass thinly on a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.[3]
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a fine-mesh sieve.[3]
-
Storage: Store the powdered inclusion complex in a tightly sealed container, protected from light and moisture.[3]
Mandatory Visualization
Caption: Workflow for solubilizing this compound.
Caption: Methods for enhancing the solubility of poorly soluble compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. longdom.org [longdom.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. benthamscience.com [benthamscience.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing column chromatography conditions for 1-Acetyl-3-formyl-7-azaindole purification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-Acetyl-3-formyl-7-azaindole via column chromatography. The recommendations are based on standard practices for separating moderately polar heterocyclic compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Question: Why is the compound not moving from the origin (Rf = 0) on the TLC plate?
Answer: This typically indicates that the solvent system (mobile phase) is not polar enough to move the compound up the stationary phase (e.g., silica gel). This compound contains polar functional groups (acetyl, formyl, and the azaindole core) that lead to strong interactions with the polar silica gel.
Potential Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a Hexane/Ethyl Acetate system, increase the percentage of Ethyl Acetate.
-
Add a Polar Modifier: For highly polar compounds that still won't move, adding a small amount (0.5-1%) of a very polar solvent like methanol or triethylamine (if the compound is basic) to the mobile phase can help.
-
Alternative Solvents: Consider switching to a more polar solvent system altogether, such as Dichloromethane/Methanol.
Question: Why are the spots on the TLC plate streaking or tailing?
Answer: Streaking or tailing is a common issue that can result from several factors, leading to poor separation on the column.
Potential Causes & Solutions:
-
Overloading: The sample applied to the TLC plate is too concentrated. Try spotting a more dilute solution.
-
Compound Degradation: The compound may be unstable on the silica gel. This can be tested by leaving a spotted TLC plate in the developing chamber's atmosphere for an extended period before running it to see if the streaking worsens. Using a less acidic, neutral, or basic stationary phase (like neutral or basic alumina) can sometimes mitigate this.
-
Inappropriate Solvent System: The polarity of the solvent system may be insufficient to fully dissolve the compound as it moves, causing it to "drag." Ensure your compound is fully soluble in the mobile phase. Adding a small amount of a stronger solvent can sometimes improve spot shape.
-
Ionic Interactions: The nitrogen atoms in the azaindole ring can interact strongly with acidic silica gel. Adding a small amount of a competitive base, like triethylamine (0.1-1%), to the mobile phase can block these interaction sites and result in sharper spots.
Question: The separation on the column is poor, with significant overlap between the product and impurities. What can I do?
Answer: Poor separation, or co-elution, means the chosen conditions are not resolving the components of your mixture effectively.
Solutions for Improving Resolution:
-
Optimize the Mobile Phase: The goal is to find a solvent system that gives a target Rf value of 0.25-0.35 for the desired compound. This range typically provides the best balance for good separation on a column. Use TLC to test various solvent ratios.
-
Decrease the Column Loading: Overloading the column is a primary cause of poor separation. A general rule of thumb is to load 1g of crude material per 20-100g of silica gel, depending on the separation difficulty.
-
Use a Finer Stationary Phase: Smaller silica gel particle sizes (higher mesh numbers) provide a greater surface area, leading to better separation, but will result in slower flow rates.
-
Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying this compound?
A1: Based on its structure, this compound is a moderately polar molecule. A good starting point for TLC analysis would be a mixture of a non-polar and a polar solvent. See the table below for recommendations.
Q2: What type of stationary phase should I use?
A2: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and appropriate choice for this type of compound. If your compound shows signs of degradation or irreversible binding, consider using deactivated (neutral) silica or alumina.
Q3: How do I choose the correct column size?
A3: The column size depends on the amount of crude material you need to purify and the difficulty of the separation (ΔRf between your product and the closest impurity). A larger mass or a more difficult separation requires more silica gel.
Q4: How can I load my sample onto the column effectively?
A4: There are two primary methods:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase (or a slightly stronger solvent) and carefully pipette it onto the top of the column bed.
-
Dry Loading: Dissolve the crude sample in a suitable solvent (e.g., DCM, Acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is highly recommended as it often leads to better separation.
Data & Protocols
Table 1: Recommended Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity Index | Expected Rf Range for Product | Notes |
| 7:3 Hexane / Ethyl Acetate | Low-Medium | 0.1 - 0.3 | Good starting point. Adjust ratio to achieve target Rf. |
| 9:1 Dichloromethane / Methanol | Medium-High | 0.2 - 0.4 | Use if compound shows low Rf in Hex/EtOAc systems. |
| 1:1 Hexane / Acetone | Medium | 0.2 - 0.5 | Acetone is a stronger eluent than Ethyl Acetate. |
| 99:1 Ethyl Acetate / Acetic Acid | Medium (Acidic) | Variable | Use only if the compound is acidic and streaking. |
| 99:1 Ethyl Acetate / Triethylamine | Medium (Basic) | Variable | Recommended to reduce tailing caused by amine interactions. |
Experimental Protocol: Flash Column Chromatography
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TLC Analysis:
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Dissolve a small amount of the crude this compound in a solvent like Dichloromethane or Ethyl Acetate.
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Spot the solution on a TLC plate.
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Develop the plate using various solvent systems (see Table 1) to find a system that gives your product an Rf value of approximately 0.25-0.35 and good separation from impurities.
-
-
Column Preparation (Slurry Method):
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Select an appropriate column size.
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In a beaker, mix the required amount of silica gel with the chosen non-polar solvent (e.g., Hexane) to form a slurry.
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Pour the slurry into the column. Use gentle tapping or air pressure to pack the bed evenly, ensuring there are no air bubbles or cracks.
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Add a thin layer of sand (approx. 0.5 cm) on top of the packed silica to protect the surface during sample loading.
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Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading (Dry Loading Recommended):
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Dissolve your crude material in a minimal amount of a volatile solvent.
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Add 2-3 times the mass of your crude material in silica gel to this solution.
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Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
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Carefully add this powder onto the sand layer in the column, creating an even layer.
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Gently add another thin layer of sand on top of the sample layer.
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Elution:
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Carefully add the prepared mobile phase to the column.
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Apply gentle air pressure to the top of the column to begin the flow.
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Collect fractions in test tubes. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and checking under a UV lamp.
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Combine the fractions that contain the pure product.
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Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
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Visual Guides
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting logic for poor column separation.
Preventing decomposition of 1-Acetyl-3-formyl-7-azaindole during reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetyl-3-formyl-7-azaindole. The information provided is designed to help prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound during a reaction?
A1: The two primary points of instability on this compound are the N-acetyl group and the C-3 formyl group. Decomposition typically occurs via one of the following pathways:
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Deacetylation: Hydrolysis of the N-acetyl group to yield 3-formyl-7-azaindole. This can be catalyzed by both acidic and basic conditions.[1][2]
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Formyl Group Reactions: The aldehyde functionality can undergo unwanted transformations, including:
Q2: Is the 7-azaindole core itself generally stable?
A2: Yes, the 7-azaindole ring system is generally robust and stable under a variety of reaction conditions, including exposure to boiling mineral acids and aqueous alkaline solutions.[6] The primary concerns for decomposition of this compound are centered on the N-acetyl and C-3 formyl substituents.
Q3: At what pH range is this compound most stable?
A3: While specific data for this compound is not extensively available, it is advisable to maintain near-neutral pH conditions (pH 6-8) whenever possible to minimize the risk of both acid- and base-catalyzed hydrolysis of the N-acetyl group.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Formation of 3-formyl-7-azaindole as a byproduct. | Deacetylation of the N-acetyl group. This is likely due to the presence of strong acids or bases, or elevated temperatures. | - Maintain a neutral or near-neutral pH throughout the reaction and workup.- If acidic or basic conditions are required, consider conducting the reaction at a lower temperature.- Use milder reagents where possible. For example, for base-catalyzed reactions, consider using weaker bases like potassium carbonate instead of sodium hydroxide.- Minimize reaction time. |
| Formation of 1-acetyl-7-azaindole-3-carboxylic acid as a byproduct. | Oxidation of the formyl group. This can occur if oxidizing agents are present, or even with atmospheric oxygen under certain conditions. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Use deoxygenated solvents.- Avoid reagents that can act as oxidizing agents if they are not essential for the desired transformation. |
| Formation of (1-acetyl-7-azaindol-3-yl)methanol as a byproduct. | Reduction of the formyl group. This can happen if reducing agents are present in the reaction mixture. | - Scrutinize all reagents for potential reducing capabilities.- If a reduction is intended for another functional group in the molecule, consider protecting the formyl group as an acetal or dithiane prior to the reduction step. |
| Complex mixture of byproducts under strongly basic conditions. | Cannizzaro-type disproportionation and other base-mediated side reactions. Strong bases can induce the Cannizzaro reaction on the formyl group and promote other undesired pathways. | - Avoid the use of strong, non-nucleophilic bases like sodium hydride or strong hydroxides if possible.- If a strong base is necessary, use it at low temperatures and add it slowly to the reaction mixture.- Consider alternative synthetic routes that do not require strongly basic conditions. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction under Mild, Neutral Conditions
This protocol provides a general framework for conducting a reaction with this compound while minimizing the risk of decomposition.
1. Reagent and Solvent Preparation:
- Ensure all solvents are of high purity and deoxygenated by bubbling with nitrogen or argon for at least 30 minutes prior to use.
- All reagents should be checked for purity and compatibility with the substrate.
2. Reaction Setup:
- Assemble the reaction glassware and flame-dry under vacuum or oven-dry to remove any moisture.
- Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the experiment.
- Add this compound and the appropriate deoxygenated solvent to the reaction flask.
3. Reaction Execution:
- If heating is required, use a well-controlled oil bath and maintain the lowest effective temperature.
- Add other reagents slowly and monitor the reaction progress closely using a suitable analytical technique (e.g., TLC, LC-MS).
- Stir the reaction mixture efficiently to ensure homogeneity.
4. Workup and Isolation:
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with a neutral or weakly acidic/basic aqueous solution if necessary.
- Extract the product into an appropriate organic solvent.
- Wash the organic layer with brine to remove any remaining aqueous contaminants.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
5. Purification:
- Purify the crude product using a suitable method such as column chromatography on silica gel, taking care to use a non-polar to moderately polar eluent system to avoid prolonged exposure to the stationary phase.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Recommended experimental workflow for preventing decomposition.
Caption: A logical troubleshooting flow for identifying and addressing decomposition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. britannica.com [britannica.com]
- 4. 25.3 Formation and Reactions of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1-Acetyl-3-formyl-7-azaindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1-Acetyl-3-formyl-7-azaindole.
Experimental Workflow
The synthesis of this compound is a two-step process starting from 7-azaindole. The first step is the N-acetylation of 7-azaindole to yield 1-acetyl-7-azaindole. This is followed by a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position of the azaindole ring.
Caption: Overall synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis is typically a two-step process. First, 7-azaindole is N-acetylated using an acetylating agent like acetic anhydride to form 1-acetyl-7-azaindole. This intermediate is then subjected to a Vilsmeier-Haack reaction using a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce the formyl group at the 3-position.
Q2: How can I monitor the progress of each reaction step?
A2: Reaction progress for both the N-acetylation and the Vilsmeier-Haack formylation can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for tracking the consumption of the starting material and the formation of the desired product and any byproducts.[1]
Q3: What are the critical safety precautions to take during this synthesis?
A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The Vilsmeier-Haack reagent is also moisture-sensitive. Ensure all glassware is oven-dried and anhydrous solvents are used.[1]
Troubleshooting Guides
Step 1: N-Acetylation of 7-Azaindole
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion of 7-azaindole | 1. Insufficiently activated acetylating agent.2. Low reaction temperature.3. Short reaction time.4. Presence of moisture. | 1. Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) to activate the acetic anhydride.2. Increase the reaction temperature, monitoring for potential side reactions.3. Extend the reaction time and continue to monitor by TLC or LC-MS.4. Ensure all glassware is oven-dried and use anhydrous solvents.[1] |
| Formation of multiple products | 1. C-Acylation: Acetylation at the 3-position of the azaindole ring.2. Deacetylation: The product, 1-acetyl-7-azaindole, may deacetylate under the reaction conditions. | 1. Use a less reactive acetylating agent or milder reaction conditions. Avoid Friedel-Crafts acylation conditions (e.g., acetyl chloride with AlCl₃) which can favor C-acylation.2. Avoid prolonged exposure to strongly acidic or basic conditions. Use a non-protic solvent.[1] |
| Product degradation | 1. Harsh reaction conditions.2. Product instability during workup. | 1. Screen for milder reaction conditions (e.g., lower temperature).2. If the product is sensitive to aqueous workup, consider alternative purification methods. |
Step 2: Vilsmeier-Haack Formylation of 1-Acetyl-7-azaindole
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | 1. Incomplete formation of the Vilsmeier reagent.2. Insufficient reaction time or temperature. | 1. Ensure dropwise addition of POCl₃ to DMF at low temperature (0-5 °C) and allow sufficient time for the reagent to form.2. Monitor the reaction by TLC and consider extending the reaction time or gradually increasing the temperature. |
| Formation of di-formylated byproduct | Over-formylation due to excess Vilsmeier reagent or prolonged reaction time. | 1. Carefully control the stoichiometry of the Vilsmeier reagent to the substrate. A 1:1 to 1.5:1 molar ratio is a good starting point for optimization.2. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Formation of chlorinated byproducts | The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures. | 1. Maintain the lowest effective reaction temperature.2. Consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent, which may be less prone to chlorination. |
| Reaction with the acetyl group | The Vilsmeier-Haack reagent can potentially react with the acetyl group, leading to side products. | 1. Maintain low reaction temperatures to favor formylation at the more electron-rich 3-position of the azaindole ring.2. Optimize the stoichiometry of the Vilsmeier reagent to minimize side reactions. |
Quantitative Data
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution (Illustrative)
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
Note: This data is illustrative for a generic activated aromatic compound and should be optimized for the specific synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-Acetyl-7-azaindole
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-azaindole (1.0 equivalent) in glacial acetic acid.
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Reagent Addition: Add an excess of acetic anhydride (e.g., 3-5 equivalents) to the solution.
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Reaction: Heat the mixture to reflux and maintain for several hours.
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Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature. Pour the mixture over ice-water and stir until the excess acetic anhydride is hydrolyzed. Neutralize the solution with a saturated sodium bicarbonate solution.
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
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Vilsmeier Reagent Preparation: In a separate flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
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Substrate Addition: Dissolve 1-acetyl-7-azaindole (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.
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Reaction: Allow the reaction to stir at 0 °C to room temperature.
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Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
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Workup: Once the starting material is consumed, pour the reaction mixture slowly into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water. Stir for 30 minutes.
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Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting logic for low conversion in N-acetylation.
Caption: Potential reaction pathways in Vilsmeier-Haack formylation.
References
Technical Support Center: N-acetylation of 3-formyl-7-azaindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the N-acetylation of 3-formyl-7-azaindole. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-acetylation of 3-formyl-7-azaindole.
| Issue | Potential Cause | Recommended Solution |
| Low to No Conversion of Starting Material | 1. Insufficiently activated acetylating agent: Acetic anhydride may require activation. 2. Low reaction temperature: The reaction may not have sufficient energy to proceed. 3. Short reaction time: The reaction may not have proceeded to completion. 4. Presence of moisture: Water can hydrolyze the acetylating agent. | 1. Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) to activate the acetic anhydride. 2. Increase the reaction temperature. Monitor for potential side reactions at higher temperatures. 3. Extend the reaction time and monitor progress by TLC or LC-MS. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Multiple Products (Side Reactions) | 1. C-Acylation: Acetylation may occur at the C5 or C6 position of the azaindole ring due to the electron-withdrawing nature of the formyl group. 2. Reaction with the formyl group: The acetylating agent might react with the aldehyde functionality under certain conditions. | 1. Use a less reactive acetylating agent or milder reaction conditions. Friedel-Crafts acylation conditions (e.g., acetyl chloride with AlCl₃) are known to favor C-acylation and should be avoided if N-acetylation is desired.[1] 2. Employ protecting group strategies for the formyl group if it proves to be reactive under the desired acetylation conditions. |
| Product Degradation | 1. Harsh reaction conditions: High temperatures or strong acids/bases can lead to the decomposition of the starting material or the product. 2. Product instability during workup: The N-acetylated product may be sensitive to aqueous workup. | 1. Screen for milder reaction conditions (e.g., lower temperature, alternative acetylating agents). 2. Perform a non-aqueous workup if possible, or minimize the exposure time to aqueous solutions. |
| Difficult Purification | 1. Similar polarity of starting material and product: This can make chromatographic separation challenging. 2. Presence of colored impurities: These can arise from product degradation or side reactions. | 1. Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. 2. Consider recrystallization as an alternative or additional purification step. The use of activated charcoal can help in removing colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for N-acetylation of 3-formyl-7-azaindole?
Q2: How does the 3-formyl group influence the N-acetylation reaction?
A2: The 3-formyl group is an electron-withdrawing group, which decreases the electron density of the pyrrole ring and the nucleophilicity of the indole nitrogen (N1). This can make the N-acetylation reaction more difficult to achieve compared to unsubstituted 7-azaindole. Consequently, higher temperatures, longer reaction times, or the use of a catalyst may be required to drive the reaction to completion.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will allow you to track the consumption of the starting material and the formation of the product and any byproducts. A suitable TLC eluent system would typically be a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate.
Q4: What are the expected spectroscopic data for N-acetyl-3-formyl-7-azaindole?
A4: In the ¹H NMR spectrum, the appearance of a singlet corresponding to the acetyl methyl group (around δ 2.5-2.7 ppm) and a downfield shift of the azaindole ring protons would be indicative of N-acetylation. In the IR spectrum, a characteristic carbonyl stretching frequency for the N-acetyl group would be expected around 1700-1720 cm⁻¹. Mass spectrometry should confirm the addition of an acetyl group (an increase of 42.04 g/mol ) to the molecular weight of the starting material.
Q5: My N-acetylated product seems to be unstable. What can I do?
A5: If the N-acetylated product is sensitive to hydrolysis, it is advisable to use non-aqueous workup and purification methods. For example, after the reaction, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography using anhydrous solvents. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures can also help to prevent degradation.
Experimental Protocols
General Protocol for N-acetylation of 3-formyl-7-azaindole
This protocol is a suggested starting point and may require optimization.
Materials:
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3-formyl-7-azaindole
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Acetic anhydride
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate (for chromatography)
Procedure:
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To a solution of 3-formyl-7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add pyridine (2.0 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-acetyl-3-formyl-7-azaindole.
Visualizations
Caption: Experimental workflow for the N-acetylation of 3-formyl-7-azaindole.
Caption: Troubleshooting decision tree for N-acetylation of 3-formyl-7-azaindole.
References
Technical Support Center: Purification of Crude 1-Acetyl-3-formyl-7-azaindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Acetyl-3-formyl-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, particularly when synthesized via the Vilsmeier-Haack reaction, may contain several types of impurities:
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Unreacted Starting Material: Residual 1-Acetyl-7-azaindole.
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Over-formylation Products: Although less common, diformylated species can sometimes be formed.
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Hydrolysis Products: The acetyl group can be susceptible to hydrolysis back to 7-azaindole under certain workup or purification conditions.
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Side-products from the Vilsmeier-Haack Reagent: Residual Vilsmeier reagent or its decomposition products.
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Positional Isomers: Depending on the synthetic route, minor amounts of other formylated isomers could be present.
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Colored Impurities: Oxidation or degradation of the azaindole ring can lead to colored byproducts.
Q2: Which purification techniques are most effective for this compound?
A2: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the separation. A suitable mobile phase should be chosen to give a good separation between the desired product and impurities, with an ideal Rf value for the product between 0.2 and 0.4.
Q4: My purified compound is an off-white or yellowish solid. Is this normal?
A4: While a pure compound should ideally be a white solid, a slight off-white or yellowish tint is not uncommon for azaindole derivatives and may not necessarily indicate significant impurity. However, a distinct color change or darkening over time could be a sign of degradation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling out | The compound is precipitating as a liquid instead of a solid. This can happen if the cooling is too rapid or if the solvent is not ideal. | 1. Reheat the solution to redissolve the oil.2. Add a small amount of additional solvent.3. Allow the solution to cool more slowly.4. Try a different solvent system.[1] |
| No crystal formation | The solution may be too dilute, or nucleation has not been initiated. | 1. Concentrate the solution by evaporating some of the solvent.2. Scratch the inside of the flask with a glass rod to create nucleation sites.3. Add a seed crystal of pure this compound.4. Cool the solution to a lower temperature.[1] |
| Poor crystal quality (amorphous solid) | Rapid precipitation or the presence of impurities can lead to the formation of an amorphous solid instead of well-defined crystals. | 1. Slow down the cooling process.2. Perform a hot filtration to remove any insoluble impurities before cooling.3. Try a different recrystallization solvent.[1] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC | The chosen solvent system is not providing adequate resolution. | 1. Adjust the polarity of the mobile phase. For polar compounds like azaindoles, a more polar solvent system may be needed.2. Try a different solvent combination (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). |
| Compound is not eluting from the column | The mobile phase is not polar enough to move the compound through the silica gel. | 1. Gradually increase the polarity of the mobile phase (gradient elution). |
| Streaking of spots on TLC | The compound may be acidic or basic, leading to strong interaction with the silica gel. The sample may be overloaded. | 1. Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).2. Ensure the sample is fully dissolved and not overloaded on the column. |
Data Presentation
| Purification Method | Starting Purity (Crude) | Final Purity (by HPLC) | Typical Yield |
| Recrystallization | 85-90% | >98% | 70-85% |
| Column Chromatography | 85-90% | >99% | 60-80% |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of the crude material in various solvents to find one that dissolves the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for azaindole derivatives include ethanol, ethyl acetate/hexane, and acetone/hexane.[2]
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Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography
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TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point for azaindole derivatives is a mixture of hexane and ethyl acetate.
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Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the top of the column.
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Elution: Elute the column with the mobile phase, collecting fractions. A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary for optimal separation.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Experimental Workflow for Purification
References
Technical Support Center: Crystallization of 1-Acetyl-3-formyl-7-azaindole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully crystallizing 1-Acetyl-3-formyl-7-azaindole.
Troubleshooting Crystallization Issues
Crystallization of this compound can be influenced by its unique structural features, including the polar acetyl and formyl groups, which can affect solubility and crystal packing. The following guide addresses common problems in a question-and-answer format.
Problem 1: The compound "oils out" instead of crystallizing.
Question: Upon cooling my crystallization solution, this compound separates as an oil or viscous liquid rather than solid crystals. How can this be resolved?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1] This is often due to a high degree of supersaturation, a rapid cooling rate, or the melting point of the compound being lower than the temperature of the solution.[1]
Troubleshooting Steps:
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Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Rapid cooling is a common cause of oiling out.[1]
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Use a Different Solvent System: Experiment with solvents of varying polarities. A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (an anti-solvent) can be effective.[1] The presence of both acetyl and formyl groups suggests that a solvent system with moderate polarity might be optimal.
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Increase Solvent Volume: The concentration of your compound might be too high. Add more of the hot solvent to fully dissolve the oil and attempt to recrystallize from a more dilute solution.[1]
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Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solution interface. The microscopic scratches can provide nucleation sites for crystal growth.[1]
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Seed the Solution: If you have a small crystal of this compound, add it to the cooled solution to induce crystallization.
Problem 2: No crystals form, even after extended cooling.
Question: The solution remains clear, and no solid has precipitated even after a prolonged period of cooling. What should I do?
Answer: This indicates that the solution is not sufficiently supersaturated for crystal nucleation to occur.
Troubleshooting Steps:
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Evaporate Solvent: Gently warm the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound. Be cautious not to evaporate too much solvent too quickly, as this can lead to the formation of an amorphous solid or oiling out.[1]
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Cool to a Lower Temperature: If an ice bath is insufficient, consider using a salt-ice bath or a laboratory freezer to achieve lower temperatures.[1]
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Introduce a Nucleation Site: As with oiling out, scratching the flask or adding a seed crystal can help initiate crystallization.[1]
Problem 3: The resulting solid is amorphous or of poor crystal quality.
Question: I have obtained a solid, but it is a powder or has a glassy appearance, not distinct crystals. How can I improve the crystal quality?
Answer: Amorphous solids lack a well-defined crystal lattice and are often the result of rapid precipitation or the presence of impurities.[1]
Troubleshooting Steps:
-
Slow Down the Crystallization Process: Slower cooling rates generally lead to the formation of larger, more well-defined crystals. Insulating the flask can help to slow the cooling process.[1]
-
Solvent Screening: The choice of solvent is critical. A systematic solvent screen is the most effective way to find the optimal conditions. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[1]
-
Redissolve and Recrystallize: Dissolve the amorphous solid in a minimal amount of hot solvent and allow it to cool very slowly.[1]
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Controlled Evaporation: Instead of cooling, try slowly evaporating the solvent at a constant temperature. This can sometimes yield higher quality crystals.[1]
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Purify the Starting Material: Impurities can inhibit crystal growth. Ensure the purity of your this compound before attempting crystallization.[1] Common impurities in related azaindole syntheses can include starting materials or byproducts from side reactions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent screen for this compound?
A1: Given the presence of both a hydrogen bond acceptor (acetyl carbonyl) and a polar group (formyl), a range of solvents should be tested. Start with common laboratory solvents of varying polarities such as ethyl acetate, acetone, isopropanol, ethanol, methanol, and toluene. Mixtures of these solvents with a non-polar solvent like hexanes or heptanes are also excellent candidates for creating anti-solvent crystallization conditions.
Q2: How do the acetyl and formyl groups specifically affect the crystallization of 7-azaindole?
A2: The N-acetyl group removes the hydrogen bond donor capability of the pyrrole nitrogen, which is present in the parent 7-azaindole. This can alter the typical crystal packing motifs. The 3-formyl group introduces a polar aldehyde functionality that can participate in dipole-dipole interactions and potentially weak hydrogen bonding, further influencing solvent interactions and crystal lattice formation. The presence of these functional groups increases the overall polarity of the molecule compared to unsubstituted 7-azaindole.
Q3: What are potential impurities from the synthesis of this compound that could interfere with crystallization?
A3: While specific impurities are dependent on the synthetic route, general possibilities include unreacted 7-azaindole, starting materials from the formylation and acetylation steps (e.g., acetic anhydride, Vilsmeier-Haack reagent components), and potential side-products such as di-formylated or di-acetylated species, or hydrolysis products if water is present. These impurities can disrupt the crystal lattice formation and should be removed by chromatography or other purification methods prior to crystallization.
Data Presentation
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 7-Azaindole |
| CAS Number | 155819-07-1 | 271-63-6 |
| Molecular Formula | C₁₀H₈N₂O₂ | C₇H₆N₂ |
| Molecular Weight | 188.18 g/mol | 118.14 g/mol |
| Melting Point | Data not available | 105-107 °C |
| Boiling Point | Data not available | 270 °C at 755 Torr |
| Calculated logP | Data not available | 1.19 |
| Water Solubility | Likely sparingly soluble | Slightly soluble |
| Solubility in Organic Solvents | Expected to be soluble in polar aprotic solvents (e.g., acetone, ethyl acetate, THF) and alcohols (e.g., ethanol, methanol). | Soluble in Methanol, Chloroform, N,N-Dimethylformamide. |
Hypothetical Solubility Data for Crystallization Solvent Screening
The following table presents hypothetical solubility data to illustrate a solvent screening process. "Good" solvents are those in which the compound is soluble when hot, while "Poor" solvents are those in which it is sparingly soluble even at elevated temperatures.
| Solvent | Solubility at 25°C | Solubility at 78°C (or boiling) |
| Ethyl Acetate | Sparingly Soluble | Soluble |
| Acetone | Soluble | Very Soluble |
| Isopropanol | Sparingly Soluble | Soluble |
| Toluene | Poorly Soluble | Sparingly Soluble |
| Heptane | Insoluble | Insoluble |
| Water | Insoluble | Insoluble |
Based on this hypothetical data, ethyl acetate and isopropanol would be good candidates for single-solvent recrystallization. Acetone could be a "good" solvent in a co-solvent system with an anti-solvent like heptane.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In a suitable flask, add the crude this compound and a small amount of the chosen crystallization solvent (e.g., ethyl acetate). Heat the mixture to the boiling point of the solvent while stirring. Continue to add the hot solvent portion-wise until the solid is completely dissolved.[1]
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[1]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To further decrease the solubility and improve the yield, subsequently cool the flask in an ice bath.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[1]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[1]
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., acetone) at room temperature.[1]
-
Addition of Anti-Solvent: Slowly add an "anti-solvent" (e.g., heptane) dropwise while stirring. Continue adding the anti-solvent until the solution becomes persistently turbid.[1]
-
Clarification: Gently warm the turbid solution until it becomes clear again.[1]
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[1]
-
Crystal Collection and Drying: Collect, wash, and dry the crystals as described in Protocol 1.[1]
Visualizations
Caption: Troubleshooting workflow for crystallization issues.
Caption: Experimental workflows for crystallization.
References
Characterization challenges of 1-Acetyl-3-formyl-7-azaindole isomers
Welcome to the technical support center for the characterization of 1-acetyl-3-formyl-7-azaindole and its isomers. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary characterization challenges associated with this compound?
A1: The main challenges stem from the molecule's structural complexity. Users frequently encounter issues with:
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Rotational Isomers (Rotamers): The presence of N-acetyl and C-formyl groups leads to restricted bond rotation, resulting in multiple, slowly interconverting conformers in solution. This is a major source of spectral complexity.
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Isomeric Impurities: Synthetic routes may produce positional isomers that are difficult to distinguish and separate from the target compound.
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Spectroscopic Complexity: The presence of rotamers leads to the appearance of multiple sets of signals in NMR spectra for a single, pure compound, which can be mistaken for impurities.
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Chromatographic Separation: Baseline separation of closely related positional isomers or purification from reaction byproducts can be challenging.
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Crystallization: The polarity and conformational flexibility of the molecule can make it difficult to obtain high-quality crystals for X-ray analysis, sometimes resulting in "oiling out" or the formation of amorphous solids.[1]
Q2: Why does the NMR spectrum of my highly pure this compound sample show multiple sets of peaks?
A2: This is a classic sign of rotational isomers, also known as rotamers or conformers. Due to the partial double-bond character of the amide (N-acetyl) and the C-C bond adjacent to the aldehyde (C-formyl), rotation around these bonds is slow on the NMR timescale. This results in two or more distinct molecular shapes that are simultaneously observable in the NMR spectrum, each giving its own set of peaks. The ratio of these sets of peaks corresponds to the population ratio of the different rotamers in solution.[2]
Q3: How can I distinguish between rotational isomers and actual impurities in my sample?
A3: Differentiating between rotamers and impurities is a critical step.
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Mass Spectrometry (MS): Your mass spectrum should show a single molecular ion peak corresponding to the mass of this compound. Isomeric impurities will have the same mass, but other impurities will not.
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Variable Temperature (VT) NMR: This is the most definitive method. As you increase the temperature during the NMR experiment, the rate of rotation around the restricted bonds increases. If the multiple peaks are due to rotamers, they will broaden and eventually coalesce into a single, averaged set of peaks at a high enough temperature. Peaks from distinct chemical impurities will remain sharp and separate.
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2D NMR (EXSY or NOESY): Exchange spectroscopy can show cross-peaks between the signals of the different rotamers, confirming that they are in dynamic equilibrium.
Q4: What is the recommended starting point for chromatographic separation of potential isomers?
A4: A combination of normal-phase and reversed-phase chromatography is often effective.
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Normal-Phase: Use a silica gel column with a mobile phase gradient of ethyl acetate in hexanes or dichloromethane in methanol. This is often effective for initial purification.
-
Reversed-Phase HPLC: A C18 column is a good starting point. A mobile phase of acetonitrile/water or methanol/water, often with a small amount of acid (like 0.1% formic acid) to sharpen peaks, can provide excellent resolution for separating polar isomers.[3][4]
Troubleshooting Guides
NMR Spectroscopy Issues
Problem: My ¹H NMR spectrum is very complex and shows what appears to be more protons than the structure should have.
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Question: I've confirmed by mass spectrometry that my sample has the correct molecular weight, but the proton NMR is uninterpretable. What is the cause and how do I proceed?
-
Answer: This is the characteristic signature of rotational isomers. The restricted rotation around the N-C acetyl bond is the most common cause, creating two primary conformers in solution.
-
Troubleshooting Steps:
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Identify Paired Signals: Look for pairs of signals with the same multiplicity (e.g., two singlets for the acetyl methyl group, two singlets for the formyl proton). The integration ratio between these pairs should be consistent across the entire spectrum.
-
Perform Variable Temperature (VT) NMR: Acquire spectra at increasing temperatures (e.g., 25°C, 50°C, 75°C, 100°C). If rotamers are present, you will observe broadening of the paired signals, followed by their coalescence into single peaks at higher temperatures.
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Utilize 2D NMR: A 2D ¹H-¹H COSY spectrum can help trace the coupling networks for each individual isomer, simplifying the assignment process.
-
-
Chromatography & Purification Issues
Problem: My compound appears as a single spot on a TLC plate but shows complexity in the NMR spectrum.
-
Question: Is my sample pure if it shows a single spot on TLC?
-
Answer: Not necessarily. The rapid interconversion of rotamers on the silica plate surface during TLC development can result in a single, averaged spot. Furthermore, TLC may not have sufficient resolving power to separate closely related positional isomers.
-
Troubleshooting Steps:
-
Trust the NMR and HPLC: High-Performance Liquid Chromatography (HPLC) often has much higher resolution than TLC. Develop an HPLC method to get a more accurate assessment of purity.
-
Vary TLC Conditions: Try different solvent systems with varying polarities to see if you can resolve any hidden spots. Using a different stationary phase (e.g., alumina or C18 plates) can also be helpful.
-
-
Problem: I am struggling to separate my desired this compound from a suspected positional isomer.
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Question: My synthesis produced a mixture of isomers, and standard flash chromatography is not providing adequate separation. What should I do?
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Answer: Isomers with similar polarity can be very challenging to separate. A more powerful separation technique is required.
-
Troubleshooting Steps:
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Optimize HPLC: Develop a robust HPLC method. Screen different columns (C18, Phenyl-Hexyl, Cyano) and mobile phase modifiers (formic acid, trifluoroacetic acid, ammonium acetate).
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Preparative HPLC: Once an analytical method with good separation (resolution > 1.5) is established, scale it up to a preparative HPLC system for purification.
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Supercritical Fluid Chromatography (SFC): SFC can sometimes provide different selectivity compared to HPLC and may be effective for separating challenging isomers.
-
-
Quantitative Data Summary
While the exact chemical shifts for this compound can vary with solvent and temperature, the following table provides expected ranges for the major and minor rotamers based on data from related 7-azaindole and N-acyl indole structures. The major rotamer is typically the one with less steric hindrance.
| Proton/Carbon | Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| H-formyl | Aldehyde | 9.9 - 10.2 | 185 - 190 | Often two distinct singlets for the rotamers. |
| H-2 | Pyrrole | 8.4 - 8.7 | 135 - 140 | Typically a singlet or narrow doublet. |
| H-4 | Pyridine | 8.3 - 8.5 | 145 - 150 | Doublet. |
| H-5 | Pyridine | 7.2 - 7.4 | 118 - 122 | Doublet of doublets. |
| H-6 | Pyridine | 8.0 - 8.2 | 128 - 132 | Doublet. |
| CH₃ | Acetyl | 2.6 - 2.9 | 24 - 27 | Often two distinct singlets for the rotamers. |
| C=O | Acetyl | - | 168 - 172 | |
| C-2, C-3 | Pyrrole | - | ~137, ~120 | |
| C-3a, C-7a | Bridgehead | - | ~128, ~148 | |
| C-4, C-5, C-6 | Pyridine | - | ~148, ~119, ~130 |
Note: Data is estimated based on spectral information for 7-azaindole and related substituted indoles.[5][6] Actual values should be confirmed by 2D NMR experiments.
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Rotamer Identification
Objective: To confirm the presence of rotational isomers by observing the coalescence of their respective NMR signals at elevated temperatures.
Methodology:
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Sample Preparation: Prepare a solution of the compound (~5-10 mg) in a high-boiling point NMR solvent such as DMSO-d₆ or Toluene-d₈.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (25 °C / 298 K).
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Incremental Heating: Increase the spectrometer temperature in increments of 15-20 °C (e.g., 45 °C, 65 °C, 85 °C, 105 °C).
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Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.
-
Data Acquisition: Acquire a ¹H NMR spectrum at each temperature point.
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Analysis: Observe the pairs of signals corresponding to the suspected rotamers. Note the temperature at which the peaks begin to broaden and the temperature at which they fully coalesce into a single peak. This coalescence is definitive proof of dynamic exchange between rotameric states.
Protocol 2: HPLC Method Development for Isomer Separation
Objective: To develop a reversed-phase HPLC method capable of separating this compound from potential positional isomers.
Methodology:
-
System Setup:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
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Detector: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the azaindole core).
-
-
Initial Gradient: Run a fast scouting gradient to determine the approximate elution time.
-
Example: 5% B to 95% B over 10 minutes.
-
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution time of your compound of interest.
-
Example: If the compound elutes at 60% B in the scouting run, try a gradient of 40% B to 70% B over 20 minutes.
-
-
Isocratic Hold (Optional): If isomers are co-eluting, an isocratic hold at a specific mobile phase composition can sometimes improve resolution.
-
Solvent Variation: If separation is still poor, substitute acetonitrile with methanol (Mobile Phase B: 0.1% Methanol) as the organic modifier. The change in solvent can alter selectivity and improve separation.
-
Validation: Once baseline separation is achieved, validate the method for reproducibility.
Visualizations
Caption: Rotational isomerism due to the N-acetyl group.
Caption: Troubleshooting workflow for complex NMR spectra.
Caption: Workflow for the purification of isomers.
References
Technical Support Center: Optimizing Coupling Reactions with 1-Acetyl-3-formyl-7-azaindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetyl-3-formyl-7-azaindole in various coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of the 7-azaindole ring often necessary for coupling reactions?
A1: The 7-azaindole NH group can interfere with catalytic cycles in palladium-catalyzed reactions. It can coordinate to the metal center, leading to catalyst inhibition or undesired side reactions.[1][2][3] N-protection, for instance with an acetyl group, prevents these issues and often leads to cleaner reactions and higher yields.[1][3] In some cases, reactions without N-protection have been reported to fail or result in complex product mixtures.[1]
Q2: How does the electronic nature of the this compound substrate affect coupling reactions?
A2: The 7-azaindole core consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The acetyl group at the N1 position and the formyl group at the C3 position are both electron-withdrawing. This electronic profile can influence the reactivity of the C-X bond (where X is a halide or triflate) involved in the coupling reaction. The electron-deficient nature of the pyridine ring can make oxidative addition to a C-X bond on this ring more facile.
Q3: What are the most common coupling reactions performed with 7-azaindole derivatives?
A3: Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of 7-azaindoles.[4] These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[5][6][7]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines, amides, or carbamates.[1][8][9][10]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[2][11][12][13]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[14][15]
-
Stille Coupling: For the formation of C-C bonds with organostannanes.[4]
Q4: Can the acetyl protecting group be cleaved under the reaction conditions?
A4: Acyl protecting groups, like acetyl, are generally stable under acidic and oxidative conditions but can be sensitive to basic and reductive conditions.[16] Strong bases or high temperatures in the presence of a nucleophilic solvent (like methanol) could potentially lead to deacetylation.[16] If deacetylation is observed, it may be necessary to screen different bases or lower the reaction temperature.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield in coupling reactions with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting workflow for low or no reaction yield.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or precatalyst. Ensure rigorous exclusion of oxygen, as Pd(0) can be sensitive to air.[15] |
| Poor Reagent Quality | Verify the purity of this compound and the coupling partner. Use anhydrous solvents, as water can negatively impact many coupling reactions.[6] Ensure the base is of high quality and anhydrous if required. |
| Suboptimal Reaction Conditions | A systematic screening of reaction parameters is crucial. Vary the ligand, base, solvent, and temperature. For instance, in Suzuki-Miyaura reactions, a mixture of an organic solvent and water can be beneficial.[6] |
| N-H Interference (if deacetylation occurs) | If deacetylation is suspected, analyze the crude reaction mixture for the presence of 3-formyl-7-azaindole. Consider using milder bases (e.g., K₂CO₃ instead of Cs₂CO₃ or NaOtBu) or lower reaction temperatures.[16] |
| Catalyst Poisoning | The pyridine nitrogen in the 7-azaindole ring system can sometimes coordinate too strongly to the palladium center, leading to catalyst deactivation.[3] Trying different ligands, particularly bulky electron-rich phosphine ligands, can mitigate this issue.[10] |
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.
Common Side Products and Mitigation Strategies:
| Side Product | Reaction Type | Possible Cause & Solution |
| Homocoupling of Coupling Partner | Suzuki, Sonogashira | Cause: Often occurs under aerobic conditions or with certain catalyst systems. Solution: For Sonogashira reactions, running the reaction under a reducing atmosphere (e.g., N₂/H₂) can diminish homocoupling.[12] For Suzuki reactions, ensure rigorous deoxygenation of the reaction mixture. |
| Dehalogenation of Starting Material | All coupling types | Cause: Can be promoted by certain bases and solvents, or by catalyst decomposition. Solution: Screen different bases and solvents. A lower reaction temperature might also be beneficial. |
| Deacetylation of Starting Material/Product | All coupling types | Cause: Use of strong bases or high temperatures.[16] Solution: Employ milder bases (e.g., K₂CO₃, K₃PO₄) and the lowest effective temperature. |
| Protodeborylation of Boronic Acid | Suzuki-Miyaura | Cause: Can occur in the presence of water and certain bases. Solution: Use anhydrous conditions or a base that is less prone to promoting this side reaction. |
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for various coupling reactions with 7-azaindole derivatives, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Optimized Conditions for Buchwald-Hartwig C-N Coupling of N-Protected 4-bromo-7-azaindoles [1]
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 10 | 70-90 |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 3 | 90 |
Table 2: Optimized Conditions for Suzuki-Miyaura Coupling [6]
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >90 |
| PdCl₂(dppf) | K₂CO₃ | Dioxane | 80 | 12 | ~85 |
Table 3: Optimized Conditions for Sonogashira Coupling [2][11]
| Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT - 60 | 2-18 | 65-92 |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 2-4 | 65-92 |
Table 4: Optimized Conditions for Heck Coupling of 4-iodo-1-acetyl-7-azaindole [4]
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | up to 94 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for the specific substrates.
Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound-X (where X is Br or I) (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., Dioxane/H₂O or DMF/H₂O). Degas the mixture thoroughly by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 70-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., EtOAc, CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), ligand (if not using a precatalyst), and base (e.g., Cs₂CO₃, 1.5-2.0 equiv) to a reaction vessel.
-
Reagent Addition: Add this compound-X (1.0 equiv), the amine (1.1-1.3 equiv), and the anhydrous solvent (e.g., Dioxane, Toluene).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.
References
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Managing Regioselectivity in the Functionalization of 7-Azaindole
Welcome to the technical support center for the regioselective functionalization of 7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the chemical modification of this important scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the 7-azaindole ring, and what factors influence regioselectivity?
The 7-azaindole scaffold presents several potential sites for functionalization, primarily at the C2, C3, C4, C5, C6, and N1 positions. The inherent electronic properties of the bicyclic system, steric hindrance, and the choice of reagents and catalysts heavily influence the regioselectivity of a reaction. The pyridine ring is electron-deficient, which can pose synthetic challenges.[1] The pyrrole ring, in contrast, is more electron-rich and generally more susceptible to electrophilic substitution, particularly at the C3 position.[2][3]
Key factors influencing regioselectivity include:
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Protecting Groups: The presence and nature of a protecting group on the N1 nitrogen can direct functionalization to specific positions.
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Directing Groups: Attaching a directing group to either the N1 or N7 nitrogen can facilitate regioselective C-H activation at adjacent positions.[4][5][6][7]
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Catalyst System: The choice of metal catalyst (e.g., Palladium, Rhodium, Copper, Iodine) and ligands plays a crucial role in determining the site of functionalization.[8][9][10][11]
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Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can significantly impact the outcome of the reaction.[10][12][13]
Q2: How can I selectively functionalize the C3 position of 7-azaindole?
The C3 position is a common site for functionalization due to the electron-rich nature of the pyrrole ring. Several methods have been developed for selective C3 functionalization:
-
Friedel-Crafts Type Reactions: Aza-Friedel-Crafts reactions can be employed to introduce substituents at the C3 position.[2]
-
Iodine-Catalyzed Chalcogenation: NH-free 7-azaindoles can undergo regioselective C3 sulfenylation, selenylation, thiocyanation, and selenocyanation using an iodine catalyst.[10][14]
-
Palladium-Catalyzed Alkenylation: Intermolecular oxidative C-3 alkenylation can be achieved using a palladium catalyst at room temperature.[8]
-
N-Sulfonyl Protection Strategy: Using an N-sulfonyl protecting group can promote regioselective C-3 sulfenylation.[15][16]
Q3: What strategies are available for functionalizing the pyridine ring (C4, C5, C6)?
Functionalizing the electron-deficient pyridine ring is more challenging but can be achieved through several strategies:
-
Directed Metalation: The use of a directing group, such as a carbamoyl group, can enable regioselective metalation and subsequent functionalization at the C6 position.[5][6] A "directing group dance" strategy allows for iterative functionalization at both C6 and C2.[5][6][7]
-
N-Oxide Formation: Conversion of the pyridine nitrogen to an N-oxide can activate the ring for certain functionalizations.[3]
-
Halogen/Magnesium and Sulfoxide/Magnesium Exchange: These methods can be used for the predictable functionalization of all five carbon positions of the 7-azaindole ring system.[17]
Q4: How can I achieve selective N1 functionalization over C-H functionalization?
Selective N1 functionalization is typically achieved by exploiting the nucleophilicity of the pyrrole nitrogen.
-
Alkylation/Arylation under Basic Conditions: Using a suitable base to deprotonate the N1 position allows for subsequent reaction with electrophiles like alkyl or aryl halides.
-
Copper-Catalyzed N-Alkynylation: Oxidative N-alkynylation of 7-azaindoles can be achieved using a CuI/DMAP catalyst system at room temperature.[1]
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity in C-H Functionalization
Symptoms:
-
A mixture of isomers is obtained (e.g., C2 and C3 functionalized products).
-
Low yield of the desired regioisomer.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Catalyst or Ligand | The catalyst system is critical for directing the reaction to a specific C-H bond. For C-2 arylation, a palladium catalyst is often used.[16][18] For C-3 alkenylation, a Pd(OAc)2/PPh3 system has been reported.[8] Experiment with different catalyst/ligand combinations based on literature precedents for the desired transformation. |
| Lack of a Directing Group | For selective functionalization, especially on the pyridine ring, a directing group may be necessary. Consider introducing a removable directing group on the N1 or N7 nitrogen to guide the reaction. Carbamoyl groups are effective for directing metalation to C6 and C2.[5][6] |
| Suboptimal Reaction Conditions | Temperature, solvent, and reaction time can all influence regioselectivity. Perform a systematic optimization of these parameters. For instance, lower temperatures may favor the thermodynamically more stable product. |
| Unprotected N1-H | The acidic proton on the N1 nitrogen can interfere with many C-H activation catalysts. Protecting the N1 position with a suitable group (e.g., sulfonyl, benzyl) can prevent side reactions and improve selectivity.[15][16] |
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms:
-
Low conversion of starting material.
-
Formation of significant amounts of side products (e.g., homocoupling).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Deactivation | The nitrogen atoms in 7-azaindole can coordinate to the palladium center and deactivate the catalyst.[19] Increasing the catalyst loading or using a ligand that promotes a more stable catalytic complex may be necessary. |
| Incorrect Base or Solvent | The choice of base and solvent is crucial for the efficiency of cross-coupling reactions. For Suzuki couplings, bases like Cs2CO3 or K3PO4 are often effective. Solvents such as dioxane, DMF, or toluene are commonly used. Optimize the base and solvent combination for your specific substrates. |
| Poor Quality of Reagents | Ensure that all reagents, especially the organometallic partner (e.g., boronic acid), are pure and dry. Solvents should be anhydrous. |
| Presence of Oxygen | Many palladium-catalyzed reactions are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using proper Schlenk techniques or a glovebox. |
Issue 3: Difficulty in Removing a Directing Group
Symptoms:
-
Harsh conditions required for deprotection, leading to decomposition of the functionalized 7-azaindole.
-
Incomplete removal of the directing group.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Highly Stable Directing Group | The choice of directing group should allow for its facile removal under conditions that the product can tolerate. If a directing group is proving difficult to remove, consider using an alternative that is known to be more labile under milder conditions. |
| Incorrect Deprotection Conditions | Consult the literature for standard deprotection protocols for the specific directing group you are using. Systematically screen different reagents and conditions (e.g., acidic, basic, hydrogenolysis) to find an optimal method. |
Experimental Protocols
Protocol 1: Regioselective C-3 Alkenylation of 7-Azaindole [8]
This protocol describes the palladium-catalyzed C-3 selective alkenylation of 7-azaindoles.
Materials:
-
7-Azaindole
-
Alkene
-
Pd(OAc)₂ (Palladium(II) acetate)
-
PPh₃ (Triphenylphosphine)
-
Cu(OTf)₂ (Copper(II) triflate)
-
Solvent (e.g., Dioxane)
-
Molecular Oxygen (O₂)
Procedure:
-
To a reaction vessel, add 7-azaindole, Pd(OAc)₂, PPh₃, and Cu(OTf)₂.
-
Add the solvent and the alkene.
-
Purge the vessel with molecular oxygen and maintain a balloon of O₂.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction and purify the product by column chromatography.
Protocol 2: Directed Metalation for C-6 Functionalization [5][6]
This protocol outlines the regioselective functionalization at the C-6 position using a carbamoyl directing group.
Materials:
-
N7-carbamoyl-7-azaindole
-
Strong base (e.g., LDA - Lithium diisopropylamide)
-
Anhydrous THF (Tetrahydrofuran)
-
Electrophile (e.g., I₂, MeOD)
Procedure:
-
Dissolve the N7-carbamoyl-7-azaindole in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA in THF.
-
Stir the mixture at -78 °C for the specified time to allow for metalation.
-
Add the electrophile and allow the reaction to warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated NH₄Cl solution).
-
Extract the product and purify by column chromatography.
Visualizations
Caption: Factors influencing the regioselective functionalization of 7-azaindole.
Caption: Workflow for the "Directing Group Dance" on 7-azaindole.
Quantitative Data Summary
Table 1: Regioselective C-3 Sulfenylation of 7-Azaindoles [10]
| Entry | 7-Azaindole Derivative | Thiol | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Unsubstituted | Thiophenol | NIS | DMSO | 80 | 15 | 71 |
| 2 | Unsubstituted | Thiophenol | I₂ | DMSO | 80 | 8 | 93 |
| 3 | C-2 Methyl | Pyridine-2-thiol | I₂ | DMSO | 80 | 6 | 90 |
Table 2: Directed Metalation and Functionalization of 7-Azaindole Derivatives [5]
| Entry | Starting Material | Base | Electrophile | Product | Yield (%) |
| 1 | N7-Carbamoyl-7-azaindole | LDA | I₂ | C6-Iodo | 85 |
| 2 | N7-Carbamoyl-7-azaindole | LDA | MeOD | C6-Deutero | 95 |
| 3 | N1-Carbamoyl-7-azaindole | LDA | I₂ | C2-Iodo | 88 |
| 4 | N1-Carbamoyl-7-azaindole | LDA | Me₃SiCl | C2-TMS | 75 |
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Directing group ‘dance’ decorates heterocycles | Research | Chemistry World [chemistryworld.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 17. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative 1H NMR Analysis of 1-Acetyl-3-formyl-7-azaindole and its Precursor 7-Azaindole
A detailed spectroscopic comparison of the Vilsmeier-Haack formylation product, 1-acetyl-3-formyl-7-azaindole, with its starting material, 7-azaindole, reveals significant downfield shifts in proton resonances, providing clear evidence of successful functionalization at the C3 position and N-acetylation. This guide presents a comprehensive analysis of the 1H NMR spectra, a detailed experimental protocol for the synthesis, and a visual representation of the chemical transformation.
The introduction of a formyl group at the 3-position and an acetyl group at the 1-position of the 7-azaindole scaffold induces notable changes in the electronic environment of the heterocyclic ring system. These alterations are distinctly observable in the 1H NMR spectra, primarily through the deshielding of the aromatic protons.
1H NMR Data Comparison
The following table summarizes the key 1H NMR spectral data for 7-azaindole and this compound, highlighting the diagnostic shifts indicative of the chemical transformation.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 7-Azaindole | H2 | ~7.5 | d | ~3.5 |
| H3 | ~6.5 | d | ~3.5 | |
| H4 | ~7.8 | dd | ~8.0, 1.5 | |
| H5 | ~7.1 | dd | ~8.0, 4.5 | |
| H6 | ~8.3 | dd | ~4.5, 1.5 | |
| NH | ~11.5 | br s | - | |
| This compound | H2 | ~8.5 | s | - |
| H4 | ~8.8 | dd | ~8.0, 1.5 | |
| H5 | ~7.5 | dd | ~8.0, 4.5 | |
| H6 | ~8.9 | dd | ~4.5, 1.5 | |
| CHO | ~10.2 | s | - | |
| COCH3 | ~2.8 | s | - |
The most significant changes observed in the 1H NMR spectrum of the product compared to the starting material are:
-
The disappearance of the H3 proton signal and the appearance of a singlet for the formyl proton (CHO) at a significantly downfield chemical shift (~10.2 ppm).
-
A notable downfield shift of the H2 proton, which also changes from a doublet to a singlet.
-
The disappearance of the broad NH proton signal and the appearance of a singlet for the acetyl methyl protons (COCH3) at approximately 2.8 ppm.
-
Downfield shifts for all the protons on the pyridine ring (H4, H5, and H6), indicating a general decrease in electron density upon N-acetylation and C3-formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of 7-Azaindole
The synthesis of this compound from 7-azaindole is achieved through a Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring.
Materials:
-
7-Azaindole
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Acetic anhydride
Procedure:
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, phosphorus oxychloride (1.2 equivalents) is added dropwise to N,N-dimethylformamide (3 equivalents) with stirring. The mixture is stirred at 0°C for 30 minutes.
-
Formylation: A solution of 7-azaindole (1 equivalent) in dichloromethane is added dropwise to the prepared Vilsmeier reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up: The reaction mixture is carefully poured into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution. The resulting mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-formyl-7-azaindole.
-
Acetylation: The crude 3-formyl-7-azaindole is then treated with acetic anhydride to afford the final product, this compound.
Reaction Workflow
The transformation of 7-azaindole to this compound can be visualized as a two-step process involving the formation of the Vilsmeier reagent followed by electrophilic substitution on the 7-azaindole ring and subsequent acetylation.
Caption: Synthetic pathway for this compound.
This comparative guide provides researchers, scientists, and drug development professionals with a clear understanding of the 1H NMR spectral changes that occur during the Vilsmeier-Haack formylation and subsequent N-acetylation of 7-azaindole. The provided data and protocols can serve as a valuable resource for reaction monitoring and product characterization in synthetic chemistry endeavors.
Reactivity Showdown: 1-Acetyl vs. N-Unsubstituted 3-Formyl-7-Azaindole in Electrophilic Reactions
A Comparative Analysis for Researchers in Drug Discovery and Organic Synthesis
In the landscape of heterocyclic chemistry, 7-azaindole scaffolds are prized building blocks for a multitude of pharmacologically active agents. The functionalization of these bicyclic systems is a cornerstone of medicinal chemistry, with the reactivity of substituents playing a pivotal role in the design and synthesis of novel therapeutic candidates. This guide provides a detailed comparison of the reactivity of two key intermediates: 1-acetyl-3-formyl-7-azaindole and its N-unsubstituted counterpart, 3-formyl-7-azaindole. This analysis is supported by spectroscopic data and established experimental protocols to inform synthetic strategy and reagent selection.
The Decisive Role of the N-Acetyl Group
The primary differentiator in the reactivity of these two molecules is the presence of an acetyl group at the 1-position of the azaindole ring. In the N-unsubstituted 3-formyl-7-azaindole, the lone pair of electrons on the pyrrolic nitrogen atom can delocalize into the aromatic system, exerting an electron-donating effect. This delocalization extends to the 3-formyl substituent, thereby reducing the electrophilicity of the carbonyl carbon.
Conversely, the introduction of an N-acetyl group fundamentally alters this electronic landscape. The acetyl group is strongly electron-withdrawing, primarily through a resonance effect where the nitrogen lone pair is delocalized towards the acetyl carbonyl oxygen. This significantly diminishes the electron-donating capacity of the nitrogen into the azaindole ring system. As a consequence, the formyl group at the 3-position experiences a net electron-withdrawing effect, rendering its carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.
Biological activity of 1-Acetyl-3-formyl-7-azaindole versus other 7-azaindole derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of 1-Acetyl-3-formyl-7-azaindole and Other 7-Azaindole Derivatives with Supporting Experimental Data.
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases. This has led to the development of a multitude of biologically active compounds, with many exhibiting potent anticancer properties. This guide provides a comparative analysis of the biological activity of this compound and other key 7-azaindole derivatives, offering insights into their structure-activity relationships and therapeutic potential.
Note on Data Availability for this compound:
Despite a comprehensive search of publicly available scientific literature, no direct quantitative biological activity data (e.g., IC50 values for cytotoxicity or kinase inhibition) was found for this compound. Therefore, this guide will focus on comparing the biological activities of structurally related and well-characterized 7-azaindole derivatives to provide a valuable context for researchers interested in this chemical space. The influence of substitutions at the N-1 and C-3 positions will be a key focus of the comparative analysis.
I. Comparison of Cytotoxic and Kinase Inhibitory Activities
The biological activity of 7-azaindole derivatives is highly dependent on the nature and position of their substituents. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various N-substituted and C-3 substituted 7-azaindole derivatives against several cancer cell lines and protein kinases.
Cytotoxic Activity of N-Substituted 7-Azaindole Derivatives
The substitution at the N-1 position of the 7-azaindole ring significantly influences cytotoxic activity. While data for an N-acetyl group is not available, a study on N-alkyl derivatives provides valuable structure-activity relationship (SAR) insights.
| Compound ID | N-1 Substituent | Cell Line | IC50 (µM) |
| 1a | -H | MCF-7 (Breast Cancer) | 179.8[1] |
| 1b | -CH₃ | MCF-7 (Breast Cancer) | 60.3[1] |
| 1c | -CH₂CH₃ | MCF-7 (Breast Cancer) | 52.3[1] |
| 1d | -CH(CH₃)₂ | MCF-7 (Breast Cancer) | 15.2[1] |
| 1d | -CH(CH₃)₂ | HEPG2 (Liver Cancer) | 109.6[1] |
Table 1: In vitro cytotoxic activity of N-alkyl-7-azaindole derivatives. Data from a study by Rekulapally et al. (2015) illustrates that increasing the steric bulk of the N-alkyl substituent from hydrogen to isopropyl enhances the cytotoxic activity against the MCF-7 breast cancer cell line.
Kinase Inhibitory Activity of 7-Azaindole Derivatives
7-Azaindole derivatives have shown significant promise as inhibitors of various protein kinases implicated in cancer progression, such as CDK9, Haspin, and FGFR4.
| Compound ID | Target Kinase | IC50 (nM) |
| 8g | CDK9/CyclinT | 130[2] |
| 8h | CDK9/CyclinT | 150[2] |
| 8l | Haspin | 14[2] |
| Pexidartinib | CSF1R | 13[3] |
| PLX4720 | BRAF-V600E | 13[3] |
| Vemurafenib | BRAF-V600E | 31[3] |
Table 2: Kinase inhibitory activity of selected 7-azaindole derivatives. These compounds demonstrate potent inhibition of key oncogenic kinases, with IC50 values in the nanomolar range.
Cytotoxic Activity of 3-Substituted and Other 7-Azaindole Derivatives
Substitutions at the C-3 position and other positions on the 7-azaindole ring also play a critical role in determining the cytotoxic potential of these compounds.
| Compound ID | Cell Line | IC50 (µM) |
| 7-AID | HeLa (Cervical Cancer) | 16.96[4] |
| 7-AID | MCF-7 (Breast Cancer) | 14.12[4] |
| 7-AID | MDA-MB-231 (Breast Cancer) | 12.69[4] |
| Compound P1 | HOS (Osteosarcoma) | 0.088[5] |
| Compound P1 | L929 (Normal Fibroblasts) | 140.49[5] |
| cis-[PtCl₂(3ClHaza)₂] | HOS (Osteosarcoma) | 2.5[3] |
| cis-[PtCl₂(3ClHaza)₂] | MCF-7 (Breast Cancer) | 2.0[3] |
Table 3: In vitro cytotoxic activity of various 7-azaindole derivatives against human cancer cell lines. The data highlights the potent and, in some cases, selective anticancer activity of these compounds.
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
A. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 7-azaindole derivatives) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
B. Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
Protocol:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
C. Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key signaling proteins, indicating the activation or inhibition of a pathway.
Protocol:
-
Cell Lysis: Treat cells with the 7-azaindole derivative of interest for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
III. Signaling Pathways and Experimental Workflows
The biological effects of 7-azaindole derivatives are often mediated through the modulation of specific cellular signaling pathways. Below are diagrams of key pathways and experimental workflows.
A. Signaling Pathways
B. Experimental Workflows
IV. Conclusion
The 7-azaindole scaffold remains a highly attractive starting point for the design of novel therapeutic agents, particularly in the field of oncology. While specific biological data for this compound is currently lacking in the public domain, the extensive research on other derivatives provides a strong foundation for future investigations. The data presented in this guide demonstrates that substitutions at both the N-1 and C-3 positions of the 7-azaindole ring are critical determinants of biological activity. N-alkylation can significantly enhance cytotoxicity, while various substitutions at other positions have led to the discovery of potent and selective kinase inhibitors. The detailed experimental protocols and pathway diagrams included herein are intended to empower researchers to further explore the therapeutic potential of this versatile heterocyclic scaffold. Future studies are warranted to synthesize and evaluate the biological activity of this compound to fill the current knowledge gap and to further elucidate the structure-activity relationships of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of 1-Acetyl-3-formyl-7-azaindole Derivatives in Kinase Inhibition: A Comparative Guide
The 7-azaindole core is a recognized privileged scaffold in medicinal chemistry, known for its ability to form crucial hydrogen bonds with the hinge region of protein kinases, mimicking the interaction of ATP.[1][2] This structural motif is present in FDA-approved drugs such as Vemurafenib and Pexidartinib, highlighting its clinical significance.[2][3] This guide focuses on derivatives of 7-azaindole, particularly those with substitutions at the 3-position, which can be synthesized from a 3-formyl-7-azaindole precursor. These derivatives have shown promise in inhibiting key kinases involved in cell cycle regulation and mitosis, such as Cyclin-Dependent Kinase 9 (CDK9) and Haspin kinase.
Performance Comparison of 7-Azaindole Derivatives
The inhibitory activity of various 7-azaindole derivatives against different kinases is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower IC50 values indicate greater potency.
| Compound Class | Derivative Example | Target Kinase | IC50 (nM) | Reference |
| 7-Azaindole Derivatives | Bearing benzocycloalkanone motifs (Compound 8l) | Haspin | 14 | [4] |
| Bearing benzocycloalkanone motifs (Dual Inhibitor) | CDK9/CyclinT | Micromolar range | [4] | |
| Diarylurea derivative (Compound 6) | CDK8 | 51.3 | [5] | |
| Aminopyrimidine derivative (Compound 164) | CDK1 | 7 | [6] | |
| Aminopyrimidine derivative (Compound 164) | CDK2 | 3 | [6] | |
| Alternative Kinase Inhibitors (FDA Approved) | Vemurafenib | B-Raf V600E | 13-31 | [7] |
| c-Raf | 6.7-48 | [7] | ||
| wild-type B-Raf | 100-160 | [7] | ||
| Pexidartinib | CSF1R | 20 | [8][9][10][11] | |
| c-Kit | 10 | [9][10][11] | ||
| FLT3 | 160 | [10][11] |
Experimental Protocols
A detailed methodology for a representative in vitro kinase assay is provided below. This protocol can be adapted for the evaluation of 1-Acetyl-3-formyl-7-azaindole derivatives against specific kinases of interest.
In Vitro Kinase Assay Protocol
This protocol outlines the general steps for determining the inhibitory activity of a compound against a specific kinase.
1. Reagents and Materials:
-
Recombinant Kinase (e.g., CDK9/CyclinT, Haspin)
-
Kinase Substrate (specific to the kinase being assayed)
-
ATP (Adenosine Triphosphate)
-
Test Compound (this compound derivative)
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection Reagent (e.g., ADP-Glo™, Z'-LYTE™, radioactive [γ-³²P]ATP)
-
Microplate (e.g., 96-well or 384-well)
-
Plate Reader (Luminescence, Fluorescence, or Scintillation counter)
2. Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a microplate, add the kinase, substrate, and kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a termination solution (e.g., EDTA) or by heat inactivation.
-
Signal Detection: Add the detection reagent to quantify the kinase activity. The method of detection will depend on the assay format used (e.g., measuring ADP production, phosphorylated substrate, or ATP depletion).
-
Data Analysis: Measure the signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
To understand the context in which these kinase inhibitors function, the following diagrams illustrate a representative experimental workflow and a relevant signaling pathway.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 7-Azaindole Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comparative analysis of single-crystal X-ray crystallography for the structural elucidation of 7-azaindole derivatives, with a specific focus on N-acylated and 3-formyl substituted scaffolds. While crystallographic data for the exact 1-Acetyl-3-formyl-7-azaindole is not publicly available, this guide will utilize the closely related and structurally significant 7-azaindole-3-carboxaldehyde as a representative example to illustrate the power and methodology of the technique.
X-ray crystallography is considered the "gold standard" for determining the absolute structure of a crystalline solid. It provides unambiguous information about atomic positions, bond lengths, bond angles, and stereochemistry, which is invaluable in drug design and materials science. This guide will compare the detailed structural insights gained from X-ray crystallography with other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to provide a comprehensive framework for selecting the most appropriate method for structural validation.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
The choice of analytical technique for structural elucidation depends on several factors, including the nature of the sample, the level of structural detail required, and the availability of instrumentation.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths & angles, stereochemistry, packing | High-quality single crystal (typically 0.1-0.5 mm) | Low to Medium | Unambiguous and highly detailed structural information | Crystal growth can be a significant bottleneck; not suitable for amorphous solids or oils |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, relative stereochemistry, solution-state conformation | Soluble sample in deuterated solvent | High | Provides information on structure in solution and molecular dynamics | Does not provide absolute configuration; interpretation can be complex for large molecules |
| Mass Spectrometry (MS) | Molecular weight, elemental composition | Small amount of sample (solid, liquid, or gas) | High | High sensitivity and accuracy in mass determination | Provides limited information on 3D structure and connectivity |
Experimental Data: X-ray Crystallography of 7-Azaindole-3-carboxaldehyde
As a representative example, the crystallographic data for 7-azaindole-3-carboxaldehyde provides a clear indication of the precise structural information that can be obtained for this class of compounds.[1]
Table 1: Crystal Data and Structure Refinement for 7-azaindole-3-carboxaldehyde [1]
| Parameter | Value |
| Empirical formula | C₈H₆N₂O |
| Formula weight | 146.15 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 3.8361(5) Å |
| b | 18.044(2) Å |
| c | 9.957(1) Å |
| α | 90° |
| β | 96.68(1)° |
| γ | 90° |
| Volume | 684.5(1) ų |
| Z | 4 |
| Density (calculated) | 1.418 Mg/m³ |
| Absorption coefficient | 0.798 mm⁻¹ |
| F(000) | 304 |
| Data collection and refinement | |
| Theta range for data collection | 4.92 to 72.48° |
| Reflections collected | 5493 |
| Independent reflections | 1331 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.106 |
| R indices (all data) | R1 = 0.045, wR2 = 0.113 |
Table 2: Selected Bond Lengths for 7-azaindole-3-carboxaldehyde [1]
| Bond | Length (Å) |
| N1-C7A | 1.381(2) |
| N1-C2 | 1.369(2) |
| C2-C3 | 1.382(2) |
| C3-C3A | 1.432(2) |
| C3A-C7A | 1.389(2) |
| N7-C7A | 1.328(2) |
| C3-C8 | 1.451(2) |
| O1-C8 | 1.215(2) |
Table 3: Selected Bond Angles for 7-azaindole-3-carboxaldehyde [1]
| Angle | Degrees (°) |
| C7A-N1-C2 | 108.5(1) |
| N1-C2-C3 | 110.1(1) |
| C2-C3-C3A | 107.0(1) |
| C3-C3A-C7A | 106.3(1) |
| N1-C7A-C3A | 108.1(1) |
| C2-C3-C8 | 127.3(1) |
| O1-C8-C3 | 123.5(2) |
Experimental Protocols
Single-Crystal X-ray Crystallography
A suitable single crystal of the 7-azaindole derivative is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations. A high-intensity X-ray beam (e.g., from a Mo or Cu source) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson synthesis and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for X-ray crystallography and a logical comparison with alternative structural elucidation techniques.
References
Comparative study of different synthetic routes to 3-formyl-7-azaindoles
For Researchers, Scientists, and Drug Development Professionals
The 3-formyl-7-azaindole scaffold is a critical building block in medicinal chemistry, serving as a precursor to a wide array of bioactive molecules. The selection of an appropriate synthetic route for its preparation is paramount, directly impacting yield, purity, scalability, and overall efficiency. This guide provides a comparative analysis of various synthetic methodologies for the C3-formylation of 7-azaindole, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions.
Comparative Analysis of Synthetic Routes
The formylation of 7-azaindole can be achieved through several classical and modern synthetic methods. The choice of method often depends on the desired scale, the substitution pattern of the starting material, and tolerance for specific reaction conditions. Classical methods like the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions are well-established, while newer techniques involving organometallic intermediates and photocatalysis offer alternative approaches with distinct advantages.
Data Summary
The following table summarizes the key quantitative parameters for different synthetic routes to 3-formyl-7-azaindoles, providing a clear comparison of their performance.
| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Dichloromethane | 0 to rt | 2 - 4 h | 62-85% | Effective on N-alkylated 7-azaindoles; direct formylation of 7-azaindole is often problematic.[1] |
| Duff Reaction (Microwave) | Hexamethylenetetramine, Acetic Acid | Acetic Acid | Microwave | Short | Higher than conventional | Microwave irradiation significantly improves yield and reduces reaction time compared to conventional heating.[2] |
| Reimer-Tiemann Reaction | Chloroform, NaOH | Biphasic (e.g., H₂O/Toluene) | ~70 | Several hours | Moderate | While effective for indoles, specific yield data for 7-azaindole is not readily available in the literature. The reaction is known for moderate yields and potential side products. |
| Organolithium Route | n-BuLi, DMF | THF | -78 to rt | 1 - 2 h | Variable | Involves initial lithiation at C3 followed by quenching with a formylating agent like DMF. Yields can be variable and depend heavily on reaction conditions. |
| Photocatalytic Formylation | Eosin Y, TMEDA, Air | Acetonitrile/Water | Ambient | 12 - 24 h | Good (on indoles) | A green and mild approach using visible light. While demonstrated for indoles, its application to 7-azaindoles is a promising extension.[3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on literature precedents and offer a starting point for laboratory implementation.
Vilsmeier-Haack Formylation of N-Alkyl-7-azaindole
This method is particularly effective for 7-azaindoles that have been protected at the nitrogen atom, as the unprotected indole nitrogen can interfere with the Vilsmeier reagent.
Reagents:
-
N-Alkyl-7-azaindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-alkyl-7-azaindole in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride to the stirred solution.
-
In the dropping funnel, prepare a solution of N,N-dimethylformamide in anhydrous dichloromethane.
-
Add the DMF solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 3-formyl-N-alkyl-7-azaindole.
Duff Reaction (Microwave-Assisted)
The use of microwave irradiation has been shown to significantly improve the efficiency of the Duff reaction for the formylation of azaindoles.[2]
Reagents:
-
7-Azaindole
-
Hexamethylenetetramine
-
Glacial acetic acid
Procedure:
-
In a microwave-safe reaction vessel, combine 7-azaindole and hexamethylenetetramine.
-
Add glacial acetic acid to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture under controlled temperature and time settings (optimization may be required, e.g., 150 °C for 30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium carbonate).
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over a drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 3-formyl-7-azaindole.
Photocatalytic C3-Formylation (Analogous to Indole Synthesis)
This protocol is based on the visible-light-mediated formylation of indoles and represents a modern, environmentally benign approach.[3] While specific application to 7-azaindole requires experimental validation, the electronic similarity suggests its potential applicability.
Reagents:
-
7-Azaindole
-
Eosin Y
-
Tetramethylethylenediamine (TMEDA)
-
Potassium iodide (KI)
-
Acetonitrile
-
Water
-
Blue LEDs
Procedure:
-
In a reaction vessel, dissolve 7-azaindole, Eosin Y (catalyst), and potassium iodide in a mixture of acetonitrile and water.
-
Add tetramethylethylenediamine (TMEDA) as the one-carbon source.
-
Seal the vessel and place it at a fixed distance from a blue LED lamp.
-
Irradiate the mixture with visible light at room temperature for 12-24 hours, with continuous stirring.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Vilsmeier-Haack formylation of N-alkyl-7-azaindole.
Caption: Microwave-assisted Duff reaction for 7-azaindole formylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Using microwave synthesis to optimize the Duff reaction on 4,5,6, or 7-azaindole | Poster Board #739 - American Chemical Society [acs.digitellinc.com]
- 3. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
A Spectroscopic Comparison of 1-Acetyl vs. 3-Acetyl-7-Azaindole Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced structural and electronic differences between isomers is paramount for informed decision-making in molecular design and development. This guide provides a detailed spectroscopic comparison of 1-acetyl-7-azaindole and 3-acetyl-7-azaindole, two key isomers with distinct properties.
Structural Isomers
The key difference between the two molecules lies in the point of attachment of the acetyl group to the 7-azaindole core. In 1-acetyl-7-azaindole, the acetyl group is attached to the nitrogen atom of the pyrrole ring (N1), whereas in 3-acetyl-7-azaindole, it is attached to the carbon at the 3-position of the pyrrole ring. This seemingly minor change has a profound impact on the electronic and, consequently, the spectroscopic properties of the molecules.
Caption: Molecular structures of 1-acetyl- and 3-acetyl-7-azaindole.
Spectroscopic Data Comparison
The following tables summarize the expected and reported spectroscopic data for the two isomers. The data for 3-acetylindole is included for comparison, as it serves as a good model for 3-acetyl-7-azaindole.
¹H NMR Spectroscopy Data (Estimated)
Solvent: CDCl₃, Frequency: 400 MHz
| Proton | 1-Acetyl-7-azaindole (δ, ppm) | 3-Acetyl-7-azaindole (δ, ppm) | 3-Acetylindole (δ, ppm) |
| H1 (NH) | - | ~8.5 (br s) | 8.25 (br s) |
| H2 | ~7.6 (d) | ~8.0 (s) | 7.85 (d) |
| H3 | ~6.6 (d) | - | - |
| H4 | ~7.8 (dd) | ~7.9 (dd) | 7.40 (m) |
| H5 | ~7.2 (dd) | ~7.1 (dd) | 7.40 (m) |
| H6 | ~8.4 (dd) | ~8.3 (dd) | 8.35 (m) |
| -COCH₃ | ~2.7 (s) | ~2.6 (s) | 2.52 (s) |
Note: Chemical shifts are estimations based on the parent 7-azaindole and related acetylated indoles. Actual values may vary.
¹³C NMR Spectroscopy Data (Estimated)
Solvent: CDCl₃, Frequency: 100 MHz
| Carbon | 1-Acetyl-7-azaindole (δ, ppm) | 3-Acetyl-7-azaindole (δ, ppm) | 3-Acetylindole (δ, ppm)[1] |
| C2 | ~128 | ~135 | 132.8 |
| C3 | ~108 | ~118 | 118.1 |
| C3a | ~130 | ~128 | 128.5 |
| C4 | ~118 | ~116 | 122.3 |
| C5 | ~129 | ~129 | 122.3 |
| C6 | ~148 | ~149 | 123.5 |
| C7a | ~144 | ~145 | 136.6 |
| -C=O | ~168 | ~192 | 192.8 |
| -CH₃ | ~24 | ~27 | 27.4 |
Note: Chemical shifts are estimations based on the parent 7-azaindole and related acetylated indoles. Actual values may vary.
Infrared (IR) Spectroscopy Data (Estimated)
| Functional Group | 1-Acetyl-7-azaindole (cm⁻¹) | 3-Acetyl-7-azaindole (cm⁻¹) |
| N-H Stretch | - | ~3300-3400 |
| C=O Stretch | ~1700-1720 (amide) | ~1630-1650 (ketone) |
| C-H Aromatic Stretch | ~3000-3100 | ~3000-3100 |
| C=C Aromatic Stretch | ~1450-1600 | ~1450-1600 |
UV-Visible and Fluorescence Spectroscopy (Qualitative Comparison)
Based on studies of 7-azaindole and its derivatives, the following photophysical properties can be anticipated:
| Property | 1-Acetyl-7-azaindole | 3-Acetyl-7-azaindole |
| UV-Vis Absorption | The N-acetylation is expected to cause a slight blue shift in the absorption maxima compared to 7-azaindole due to the electron-withdrawing nature of the acetyl group on the pyrrolic nitrogen. | The acetyl group at the C3 position, being a conjugating group, is expected to cause a red shift in the absorption maxima compared to 7-azaindole. |
| Fluorescence Emission | The fluorescence is likely to be weaker than that of 7-azaindole. The emission maximum might be slightly blue-shifted. | The C3-acetyl group will likely quench the fluorescence to a greater extent than the N1-acetyl group. The emission maximum is expected to be red-shifted compared to 7-azaindole. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 1-acetyl- and 3-acetyl-7-azaindole, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Visible Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the compounds in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1-0.3 at the wavelength of maximum absorption (λmax) for fluorescence measurements.
-
UV-Visible Absorption: Record the absorption spectrum over a wavelength range of approximately 200-500 nm.
-
Fluorescence Emission: Excite the sample at its λmax and record the emission spectrum over a suitable wavelength range.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of the two isomers.
Caption: Workflow for synthesis and spectroscopic comparison.
Conclusion
The strategic placement of the acetyl group on the 7-azaindole core results in two isomers with distinct electronic and spectroscopic properties. 1-Acetyl-7-azaindole, with the acetyl group on the pyrrolic nitrogen, is expected to exhibit spectroscopic characteristics typical of an N-acylated indole, including a high-frequency amide C=O stretch in the IR and a slight blue shift in its UV-Vis absorption. In contrast, 3-acetyl-7-azaindole, with the acetyl group at the electron-rich C3 position, will behave more like a ketone conjugated to an aromatic system. This leads to a lower frequency C=O stretch in the IR, a red-shifted UV-Vis absorption, and likely more significant fluorescence quenching. The detailed, albeit estimated, spectroscopic data and standardized protocols provided in this guide offer a valuable resource for researchers working with these and similar heterocyclic compounds, enabling more efficient identification, characterization, and application in drug discovery and materials science.
References
Comparative Cytotoxicity Analysis of 7-Azaindole Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of 7-azaindole derivatives on various cancer cell lines. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of numerous biologically active compounds, including kinase inhibitors and potential anticancer agents.[1][2][3][4] This document summarizes key experimental data, details common methodologies for assessing cytotoxicity, and illustrates relevant biological pathways and experimental workflows to support further research and development in this area.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 7-azaindole derivatives against several human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 7-AID | HeLa (Cervical Carcinoma) | MTT | 16.96 | [5] |
| MCF-7 (Breast Cancer) | MTT | 14.12 | [5] | |
| MDA-MB-231 (Breast Cancer) | MTT | 12.69 | [5] | |
| Compound P1 | MCF-7 (Breast Cancer) | Not Specified | Cytotoxic | [6] |
| A549 (Lung Cancer) | Not Specified | Cytotoxic | [6] | |
| HOS (Osteosarcoma) | Not Specified | 0.08879 | [6] | |
| Cis-[PtCl2(3ClHaza)2] | HOS (Osteosarcoma) | MTT | 3.8 | [7] |
| MCF-7 (Breast Cancer) | MTT | 3.4 | [7] | |
| LNCaP (Prostate Cancer) | MTT | >3.8 | [7] | |
| Cis-[PtCl2(3BrHaza)2] | HOS (Osteosarcoma) | MTT | 3.9 | [7] |
| MCF-7 (Breast Cancer) | MTT | Not Specified | [7] | |
| LNCaP (Prostate Cancer) | MTT | 3.8 | [7] | |
| Cis-[PtCl2(3IHaza)2] | HOS (Osteosarcoma) | MTT | 2.5 | [7] |
| MCF-7 (Breast Cancer) | MTT | 2.0 | [7] | |
| LNCaP (Prostate Cancer) | MTT | Not Specified | [7] | |
| N-isopropyl-7-azaindole | MCF-7 (Breast Cancer) | MTT | 15.2 | [2] |
| HEPG2 (Liver Cancer) | MTT | 109.6 | [2] | |
| N-methyl-7-azaindole | MCF-7 (Breast Cancer) | MTT | 60.3 | [2] |
| N-ethyl-7-azaindole | MCF-7 (Breast Cancer) | MTT | 52.3 | [2] |
| Unsubstituted 7-azaindole | MCF-7 (Breast Cancer) | MTT | 179.8 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below is a standard protocol for the MTT cytotoxicity assay, a widely used colorimetric method to assess cell viability.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microtiter plates
-
Test compound (e.g., 1-Acetyl-3-formyl-7-azaindole) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for another 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Experimental Workflow and Biological Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by cytotoxic compounds.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 5. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Substitution in 7-Azaindole Analogs: A Structure-Activity Relationship Comparison
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds, particularly in the realm of oncology.[1][2][3][4][5][6][7] Its bioisosteric relationship with the indole and purine ring systems allows it to effectively interact with various biological targets, most notably the hinge region of protein kinases.[3][6][7][8][9] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-azaindole analogs, with a focus on how substitutions at key positions influence their anticancer and kinase inhibitory activities. While specific data on 1-acetyl-3-formyl-7-azaindole analogs is limited in publicly available literature, we can infer their potential activity by examining broader SAR studies on N-substituted and 3-substituted 7-azaindole derivatives.
Impact of Substituents on Biological Activity
The biological activity of 7-azaindole derivatives can be significantly modulated by the nature and position of various substituents.[1][2][4] Positions 1, 3, and 5 of the 7-azaindole ring have been identified as particularly crucial for tuning the potency and selectivity of these compounds as anticancer agents.[1][2][4]
Substitution at the N-1 Position
The N-1 position of the 7-azaindole ring is a key site for modification. The introduction of different functional groups at this position can dramatically alter the cytotoxic activity of the resulting analogs. For instance, studies on a series of N-alkyl-7-azaindoles have demonstrated that varying the alkyl substituent leads to a wide range of potencies against different cancer cell lines.
| Compound | N-1 Substituent (R) | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. A549 | IC50 (μM) vs. HEPG2 | Reference |
| 1a | -H | 179.8 | NA | NA | [10] |
| 1b | -CH₃ | 60.3 | NA | NA | [10] |
| 1c | -CH₂CH₃ | 52.3 | NA | NA | [10] |
| 1d | -CH(CH₃)₂ | 15.2 | NA | 109.6 | [10] |
NA: Not Available
As shown in the table, the introduction of an isopropyl group at the N-1 position (compound 1d ) resulted in a significant increase in cytotoxicity against the MCF-7 breast cancer cell line compared to the unsubstituted analog (1a ).[10]
Substitution at the C-3 Position
The C-3 position is another critical site for derivatization. Aromatic and heterocyclic substitutions at this position have been shown to be well-tolerated and can lead to potent kinase inhibitors. For example, the replacement of a phenyl group with a pyridine group at the 3-position of a 7-azaindole core resulted in compounds with pronounced increases in potency against PI3Kγ.[11]
Kinase Inhibition and Signaling Pathways
A primary mechanism through which 7-azaindole analogs exert their anticancer effects is the inhibition of protein kinases.[5][6][7][8][12][13] The 7-azaindole scaffold is an excellent hinge-binding motif, capable of forming two hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine in ATP.[6][8][9][14] This interaction is crucial for their inhibitory activity.
One of the key signaling pathways targeted by 7-azaindole derivatives is the PI3K/AKT/mTOR pathway, which is frequently deregulated in cancer and plays a critical role in cell proliferation, survival, and metabolism.[11]
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Experimental Protocols
The evaluation of the biological activity of 7-azaindole analogs typically involves a series of in vitro assays to determine their cytotoxic effects and inhibitory potential against specific molecular targets.
MTT Assay for Cytotoxicity
A common method to assess the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: General workflow of the MTT assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 7-azaindole analogs and incubated for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, MTT solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion
The 7-azaindole scaffold represents a versatile and promising platform for the development of novel anticancer agents. The structure-activity relationship studies highlight the critical importance of substitutions at the N-1 and C-3 positions for modulating the biological activity of these analogs. While further research is needed to specifically elucidate the SAR of this compound derivatives, the existing body of knowledge on related compounds provides a strong foundation for the rational design of potent and selective kinase inhibitors for cancer therapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
Purity Assessment of Synthesized 1-Acetyl-3-formyl-7-azaindole: A Comparative HPLC Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 1-Acetyl-3-formyl-7-azaindole. The document outlines detailed experimental protocols, presents comparative data for different analytical approaches, and offers visualizations to aid in methodological selection and implementation.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its versatile scaffold. Accurate determination of its purity is a critical step in the synthesis and quality control process, ensuring the reliability of subsequent biological and pharmacological studies. This guide compares two common reversed-phase HPLC methods, highlighting the impact of stationary phase and elution mode on separation efficiency and impurity profiling.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is crucial for resolving the main compound from potential impurities, which may include starting materials, by-products, and degradation products. Below is a comparison of two prevalent approaches: a standard C18 column with isocratic elution and a phenyl-hexyl column with gradient elution. Phenyl-based stationary phases can offer alternative selectivity for aromatic compounds due to potential π-π interactions.[1][2][3][4] Gradient elution is often preferred for analyzing samples with a complex mixture of components having a wide range of polarities, as it can provide better resolution and faster analysis times.[5][6][7][8]
Table 1: Comparison of HPLC Method Performance
| Parameter | Method A: C18 Isocratic | Method B: Phenyl-Hexyl Gradient |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic | Gradient: 30% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 254 nm | 254 nm and 310 nm |
| Run Time | 20 minutes | 25 minutes (including re-equilibration) |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | > 2.5 |
| Peak Tailing (Main Peak) | 1.3 | 1.1 |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% |
| Advantages | Simple, robust, less solvent consumption per run.[9] | Superior resolution for complex mixtures, sharper peaks, higher sensitivity.[6] |
| Disadvantages | May fail to resolve closely eluting impurities, potential for peak broadening with late-eluting compounds.[5] | Requires more complex instrumentation for precise gradient mixing, longer re-equilibration times.[6] |
Experimental Protocols
Below are detailed methodologies for the two compared HPLC methods.
Method A: Isocratic HPLC on a C18 Column
1. Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 150 mm length).
2. Reagents and Sample Preparation:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (ACS grade).
-
Sample Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the sample diluent to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the sample diluent to a final concentration of 1.0 mg/mL.
3. Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
4. Data Analysis:
-
Calculate the percentage purity of the sample by the area normalization method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.
Method B: Gradient HPLC on a Phenyl-Hexyl Column
1. Instrumentation:
-
HPLC or UPLC system with a Diode Array Detector (DAD) or multi-wavelength UV-Vis detector.
-
Phenyl-Hexyl reversed-phase column (e.g., 3.5 µm particle size, 4.6 mm i.d. x 100 mm length).
2. Reagents and Sample Preparation:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (ACS grade).
-
Sample Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard and Sample Preparation: Prepare as described in Method A.
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 30% B
-
2-17 min: 30% B to 95% B
-
17-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelengths: 254 nm and 310 nm.
-
Injection Volume: 5 µL.
4. Data Analysis:
-
Calculate the percentage purity using area normalization. The use of a DAD allows for peak purity analysis by comparing UV spectra across a single peak.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity assessment of synthesized this compound.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
For routine quality control of this compound with a known and simple impurity profile, the isocratic HPLC method using a C18 column (Method A) offers a reliable and cost-effective solution. However, for comprehensive purity assessment, especially during process development or for samples with unknown or complex impurity profiles, the gradient HPLC method with a Phenyl-Hexyl column (Method B) is recommended due to its superior resolving power and sensitivity. The choice of method should be guided by the specific requirements of the analysis, balancing the need for high resolution with considerations of time and resource availability.
References
- 1. support.waters.com [support.waters.com]
- 2. halocolumns.com [halocolumns.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. differencebetween.com [differencebetween.com]
- 5. mastelf.com [mastelf.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. When to use an HPLC gradient? - Axion Labs [axionlabs.com]
- 9. uhplcs.com [uhplcs.com]
Validating the Structure of 1-Acetyl-3-formyl-7-azaindole: A 2D NMR-Based Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy with other common analytical techniques for the structural validation of 1-Acetyl-3-formyl-7-azaindole, a heterocyclic compound of interest in medicinal chemistry.
The structural elucidation of this compound is paramount for understanding its chemical reactivity, biological activity, and for ensuring intellectual property claims. While several analytical methods can provide structural information, 2D NMR spectroscopy offers an unparalleled level of detail, allowing for the precise assignment of all proton (¹H) and carbon (¹³C) signals and the confirmation of the connectivity of the entire molecule.
Performance Comparison: 2D NMR vs. Alternative Techniques
The choice of analytical technique for structural validation often depends on the sample's nature, the information required, and the available instrumentation. Below is a comparison of 2D NMR with other common methods for the structural analysis of this compound.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom connectivity (¹H-¹H, ¹H-¹³C one-bond, and ¹H-¹³C long-range correlations). Unambiguous assignment of all ¹H and ¹³C signals. | Provides a complete picture of the molecular structure in solution. Non-destructive. | Requires a relatively larger amount of sample compared to mass spectrometry. Can be time-consuming to acquire and analyze data. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a single crystal. Absolute confirmation of stereochemistry. | Provides the "gold standard" for structural determination. | Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not represent the solution-state conformation. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. | High sensitivity, requiring very small amounts of sample. Can be coupled with chromatography for mixture analysis. | Does not provide direct information about the connectivity of atoms. Isomeric compounds can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and simple to perform. Provides a characteristic "fingerprint" for the compound. | Does not provide information about the overall molecular skeleton. Ambiguous for complex molecules with many functional groups. |
Structural Elucidation of this compound using 2D NMR
The definitive structural validation of this compound can be achieved through a combination of 1D (¹H and ¹³C) and 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Predicted ¹H and ¹³C NMR Data
Based on the structure of this compound and known chemical shift values for similar heterocyclic systems, the following ¹H and ¹³C NMR data are predicted.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | 8.5 (s) | 140 |
| 4 | 8.4 (dd) | 130 |
| 5 | 7.4 (dd) | 120 |
| 6 | 8.6 (dd) | 148 |
| 8 (CHO) | 10.1 (s) | 185 |
| 9 (C=O) | - | 168 |
| 10 (CH₃) | 2.8 (s) | 25 |
| 3a | - | 125 |
| 7a | - | 150 |
2D NMR Correlation Analysis
The following table summarizes the key expected correlations from COSY, HSQC, and HMBC experiments that would unequivocally confirm the structure of this compound.
| Experiment | Key Correlations | Interpretation |
| COSY | H-4 ↔ H-5, H-5 ↔ H-6 | Confirms the connectivity of the protons on the pyridine ring. |
| HSQC | H-2 ↔ C-2, H-4 ↔ C-4, H-5 ↔ C-5, H-6 ↔ C-6, H-8 ↔ C-8, H-10 ↔ C-10 | Establishes the direct one-bond connections between protons and their attached carbons. |
| HMBC | H-2 ↔ C-3a, C-7a, C-8; H-4 ↔ C-3a, C-6; H-5 ↔ C-3a, C-7a; H-6 ↔ C-4, C-7a; H-8 ↔ C-2, C-3a; H-10 ↔ C-9 | Reveals long-range (2-3 bond) correlations, which are crucial for piecing together the entire molecular framework, including the positions of the acetyl and formyl groups. |
Experimental Protocols
A detailed methodology for the 2D NMR analysis of this compound is provided below.
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
NMR Instrumentation: All NMR spectra are acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
1D NMR Experiments:
-
¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.
-
¹³C NMR: A proton-decoupled ¹³C experiment is run to obtain the carbon spectrum.
2D NMR Experiments:
-
COSY: A gradient-enhanced COSY (gCOSY) experiment is performed to identify ¹H-¹H spin-spin coupling networks.
-
HSQC: A gradient-enhanced HSQC (gHSQC) experiment is used to determine one-bond ¹H-¹³C correlations.
-
HMBC: A gradient-enhanced HMBC (gHMBC) experiment is performed to identify two- and three-bond ¹H-¹³C correlations. The experiment is optimized for a long-range coupling constant of 8 Hz.
Visualizing the Validation Workflow
The logical workflow for validating the structure of this compound using 2D NMR is depicted in the following diagram.
Caption: Workflow for 2D NMR-based structural validation.
The following diagram illustrates the key HMBC correlations that are instrumental in confirming the placement of the acetyl and formyl groups on the 7-azaindole scaffold.
Caption: Key HMBC correlations for substituent placement.
The 7-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition, A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. In this context, the 7-azaindole scaffold has emerged as a "privileged structure," forming the core of several clinically approved and investigational kinase inhibitors. This guide provides a comparative overview of the 7-azaindole class of compounds, represented here by the archetypal structure of 1-Acetyl-3-formyl-7-azaindole, against a selection of well-established, commercially available kinase inhibitors. The comparison is supported by a summary of experimental data and detailed methodologies for key assays.
The 7-azaindole core is a bioisostere of the purine system, and its unique structure allows for the formation of crucial hydrogen bonds with the hinge region of the ATP-binding site in many kinases, a characteristic shared with the natural substrate, ATP.[1][2][3][4] This fundamental interaction provides a strong foundation for the design of potent kinase inhibitors. Numerous derivatives of the 7-azaindole scaffold have been synthesized and evaluated against a wide array of kinase targets, demonstrating its versatility in drug discovery.[2][5]
Comparative Analysis of Kinase Inhibitor Scaffolds
To provide a clear comparison, we have summarized the key characteristics of the 7-azaindole scaffold and selected commercially available kinase inhibitors in the table below. The data for 7-azaindole derivatives is a composite from various studies on compounds sharing this core structure, as specific inhibitory data for this compound is not extensively published.
| Feature | 7-Azaindole Derivatives (Represented by this compound) | Staurosporine | Sunitinib |
| Core Scaffold | 7-Azaindole | Indolocarbazole | Indolinone |
| Primary Mode of Action | ATP-competitive, hinge-binding via hydrogen bonds[1][3][4] | Broad-spectrum ATP-competitive inhibitor | Multi-targeted ATP-competitive inhibitor |
| Common Kinase Targets | PI3K, CDKs, Aurora Kinases, JAK, ALK, BRAF, CSF1R, Haspin, PDK1[2][4][5][6][7][8][9] | PKC, PKA, CAMKII, and many others (non-selective) | VEGFRs, PDGFRs, KIT, FLT3, RET, CSF1R |
| Selectivity | Varies with substitution, can be highly selective[10] | Non-selective | Multi-targeted, but with a defined spectrum |
| Examples of Approved Drugs | Vemurafenib (BRAF), Pexidartinib (CSF1R)[2][4][11] | None (used as a research tool) | Sunitinib (Sutent®) |
| Reported IC50 Ranges | Nanomolar to micromolar, depending on the target and specific derivative[6][8] | Nanomolar range for many kinases | Low nanomolar range for target kinases |
Experimental Protocols
The evaluation of kinase inhibitors relies on a standardized set of in vitro and cell-based assays. Below are detailed methodologies for two key experiments.
In Vitro Kinase Inhibition Assay (Example: PI3K)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Test compound (e.g., a 7-azaindole derivative)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Cell-Based Proliferation Assay
Objective: To assess the effect of a kinase inhibitor on the growth of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Cell proliferation reagent (e.g., MTT or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well.
-
Incubate as per the reagent's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
Visualizing Kinase Signaling and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 10. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-Acetyl-3-formyl-7-azaindole
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling of 1-Acetyl-3-formyl-7-azaindole. The following guidance is compiled from safety data sheets of structurally related compounds, including 7-azaindole, and should be implemented to ensure laboratory safety.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant Gloves | Proven resistant materials, tested for specific products and conditions.[2] |
| Body Protection | Laboratory Coat or Protective Gown | Wear suitable protective clothing.[3] Consider poly-coated gowns when handling solutions.[2] |
| Respiratory Protection | NIOSH-approved Respirator | Required when ventilation is inadequate or when handling fine powders. A surgical N-95 respirator provides both respiratory and splash protection.[2] |
Health Hazard Information
Based on data for related azaindole compounds, this compound is presumed to have the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[3][4]
-
Inhalation: May cause respiratory irritation if inhaled as dust or mist.[3]
-
Ingestion: May be harmful if swallowed.[4]
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Operational Plan: Handling
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible.[3][4]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][4] Do not eat, drink, or smoke in areas where the chemical is handled.
-
Procedural: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapor.[3]
Logistical Plan: Storage
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[3][4]
Spills and Waste Disposal
Immediate and appropriate response to spills and proper disposal of waste are essential to prevent environmental contamination and exposure.
Spill Response Plan
-
Evacuation: Evacuate personnel from the immediate spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment & Cleanup: For solid spills, avoid generating dust. Use a high-efficiency vacuum cleaner or carefully sweep up and place into a suitable, labeled container for disposal.[3] For liquid spills, absorb with an inert material and place in a chemical waste container.
-
Personal Protection: Personnel involved in cleanup must wear appropriate PPE as outlined above.
Disposal Plan
-
Waste Containers: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.[3]
-
Contaminated PPE: Contaminated clothing should be removed and washed before reuse.[3] Disposable PPE should be discarded as chemical waste.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
